SMPT
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSPIZSKQWTXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920701 | |
| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112241-19-7 | |
| Record name | 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Architecture of SMPT: A Guide for Advanced Bioconjugation
For Immediate Release
A detailed technical examination of the heterobifunctional crosslinker, Succinimidyl 6-(4'-maleimidophenyl)hexanoate (SMPT), this guide serves as an essential resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of this compound's chemical characteristics, quantitative data, and detailed experimental protocols to facilitate its effective use in complex bioconjugation applications such as the development of antibody-drug conjugates (ADCs).
Core Chemical and Physical Characteristics
This compound is a non-cleavable, heterobifunctional crosslinker featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. These groups are separated by a cyclohexyl-stabilized spacer arm, which imparts increased stability and reduces the rate of hydrolysis of the maleimide group, a common challenge with other crosslinkers. This design allows for a controlled, sequential two-step conjugation, making it a valuable tool for linking amine-containing molecules to sulfhydryl-containing molecules.
The NHS ester reacts with primary amines (found on the N-terminus of a protein or the side chain of lysine residues) to form a stable amide bond. The maleimide group reacts specifically with sulfhydryl (thiol) groups (present in cysteine residues) to create a stable thioether bond.
Quantitative Data Summary
The key physicochemical and reactive properties of this compound are summarized below, providing a quick reference for experimental design.
| Property | Value |
| Full Chemical Name | Succinimidyl 6-(4'-maleimidophenyl)hexanoate |
| Molecular Weight | 426.45 g/mol |
| Spacer Arm Length | 11.6 Å |
| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester |
| Target for Group 1 | Primary Amines (-NH₂) |
| Optimal pH for Group 1 | 7.0 - 8.5 |
| Reactive Group 2 | Maleimide |
| Target for Group 2 | Sulfhydryls (-SH) |
| Optimal pH for Group 2 | 6.5 - 7.5 |
| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF) |
Reaction Mechanism and Workflow
The utility of this compound lies in its ability to facilitate a two-step crosslinking reaction. This sequential process minimizes the formation of undesirable homodimers and allows for precise control over the conjugation process.
First, the more labile NHS ester is reacted with an amine-containing protein (e.g., an antibody). After this initial reaction, excess, unreacted this compound is removed. In the second step, the now maleimide-activated protein is introduced to a sulfhydryl-containing molecule (e.g., a therapeutic payload or a reporter molecule), forming the final, stable conjugate.
Reaction Chemistry Details
The specific chemical transformations at each reactive end of the this compound molecule are critical to understanding its function and potential limitations.
Key Experimental Considerations and Protocols
Success in using this compound hinges on careful attention to reaction conditions, particularly pH and the stability of the reactive groups.
Stability and Side Reactions
-
NHS Ester Hydrolysis: The NHS ester group is susceptible to hydrolysis, a competing reaction that increases with pH.[1] In aqueous solutions, the NHS ester will hydrolyze to an unreactive carboxyl group. Therefore, this compound should be dissolved in a dry, water-free organic solvent like DMSO or DMF immediately before use and added to the aqueous reaction buffer. Unused stock solutions should be discarded.[1]
-
Maleimide Stability: While more stable than the NHS ester, the maleimide group can also slowly hydrolyze at pH values above 7.5, losing its specificity for sulfhydryl groups.[1] Furthermore, the resulting thioether bond, while generally stable, can undergo a retro-Michael reaction (thiol exchange), particularly in the presence of high concentrations of other thiols like glutathione in an intracellular environment.[2][3] This can lead to premature release of the conjugated molecule.
Detailed Two-Step Crosslinking Protocol
This protocol is a general guideline for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH). Optimization is often necessary for specific applications.
A. Materials and Buffers
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris) and sulfhydryls. Adding 1-5 mM EDTA can prevent disulfide formation in the sulfhydryl-containing molecule.
-
Protein-NH₂: Dissolved in Conjugation Buffer (e.g., 1-5 mg/mL).
-
Molecule-SH: Prepared and ready for immediate use. If the molecule has disulfide bonds, they must be reduced prior to this step using a reagent like TCEP, followed by desalting to remove the reducing agent.
-
This compound Stock Solution: Freshly prepared by dissolving this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Quenching Buffer: 1 M Tris or Glycine, pH 8.0.
-
Desalting Columns: For buffer exchange and removal of excess reagents.
B. Procedure
Step 1: Maleimide-Activation of Protein-NH₂
-
Prepare Protein: Have the Protein-NH₂ dissolved in the Conjugation Buffer at the desired concentration.
-
Add Crosslinker: Immediately after preparing the this compound stock solution, add a 10- to 20-fold molar excess of this compound to the protein solution. For example, add 10-20 µL of 10 mM this compound per 1 mL of a 0.1 mM protein solution.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove Excess Crosslinker: Immediately pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer. This step is crucial to remove unreacted this compound, which would otherwise react with the Molecule-SH in the next step. The collected eluate is the Maleimide-Activated Protein.
Step 2: Conjugation to Molecule-SH
-
Combine: Add the Molecule-SH to the purified Maleimide-Activated Protein. A 1.5- to 5-fold molar excess of the Molecule-SH over the protein is a common starting point.
-
Incubate: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench (Optional): To ensure no unreacted maleimide groups remain, a small molecule thiol like cysteine can be added to a final concentration of 1 mM and incubated for an additional 15-20 minutes.
-
Final Purification: Purify the final conjugate from excess Molecule-SH and other reaction byproducts using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.
Conclusion
The this compound crosslinker provides a robust and controllable method for covalently linking biological molecules. Its heterobifunctional nature and stabilized spacer arm make it a superior choice for complex applications in drug development and research. By understanding its core chemical characteristics, reaction kinetics, and potential side reactions, researchers can effectively leverage this compound to create stable, well-defined bioconjugates. The provided protocols offer a starting point for developing optimized conjugation strategies tailored to specific scientific goals.
References
The Chemistry and Application of SMPT: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of the heterobifunctional crosslinker Succinimidyl 3-(2-pyridyldithio)propionate (SMPT). This compound is a valuable tool in bioconjugation, enabling the covalent linkage of biomolecules through its two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol. This guide provides a comprehensive overview of the chemistry of these reactive groups, detailed experimental protocols, and quantitative data to empower researchers in the strategic design and execution of their conjugation strategies, particularly in the fields of drug development, diagnostics, and proteomics.
Core Principles of this compound Reactivity
This compound's utility stems from its heterobifunctional nature, allowing for controlled, sequential conjugation reactions. One end of the this compound molecule contains an NHS ester, which reacts specifically with primary amines, while the other end features a pyridyldithiol group that forms a cleavable disulfide bond with sulfhydryl groups.
NHS Ester Reactivity with Primary Amines
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2), which are abundantly found on the surface of proteins at the N-terminus and on the side chains of lysine residues.[1][2] The reaction proceeds via a nucleophilic attack of the unprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[][4]
This reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5), which promotes the deprotonation of the primary amines, thereby increasing their nucleophilicity.[][5] However, a major competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH.[6] Therefore, careful control of the reaction pH and duration is crucial for maximizing conjugation efficiency.
Pyridyldithiol Reactivity with Sulfhydryl Groups
The pyridyldithiol group at the other end of the this compound molecule reacts specifically with sulfhydryl groups (-SH), which are present in the side chains of cysteine residues. This reaction is a thiol-disulfide exchange, where the sulfhydryl group of the target molecule attacks the disulfide bond of the pyridyldithiol group.[6] This results in the formation of a new, stable disulfide bond between the this compound linker and the target molecule, and the release of pyridine-2-thione.[6]
The progress of this reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[6] A significant advantage of the disulfide linkage is its reversibility. The bond can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the conjugated molecule under specific conditions. This feature is particularly valuable in applications like drug delivery, where the release of a therapeutic agent at the target site is desired.
Quantitative Data for this compound Conjugation
The efficiency and stability of this compound-mediated conjugations are influenced by various factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: NHS Ester Reaction Parameters
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer | [][5] |
| Reaction Time | 30 - 120 minutes | Room temperature or 4°C | [] |
| Half-life of Hydrolysis | ~1-2 hours | pH 7.0, aqueous solution | [] |
| Molar Excess of this compound | 5-20 fold over protein | Dependent on desired degree of labeling | [7] |
| Typical Conjugation Efficiency | 5-50% | Varies with protein and reaction conditions | [8] |
Table 2: Pyridyldithiol Reaction Parameters
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH Range | 7.0 - 8.0 | Aqueous buffer | [6] |
| Reaction Time | 60 - 120 minutes | Room temperature | [6] |
| Monitoring Wavelength | 343 nm (Pyridine-2-thione) | Spectrophotometry | [6] |
| Cleavage Agents | DTT (10-50 mM), TCEP (1-10 mM) | Reducing conditions | [6] |
| Half-life of Disulfide Bond | Minutes to hours | Dependent on reducing agent concentration and pH | [9][10] |
Table 3: Stability of Covalent Linkages
| Linkage | Stability Condition | Half-life / Stability | Reference(s) |
| Amide Bond (from NHS ester) | Physiological pH (7.4) | Highly stable, effectively irreversible | [][4] |
| Disulfide Bond (from Pyridyldithiol) | Physiological conditions (no reducing agents) | Generally stable | [6] |
| Disulfide Bond (from Pyridyldithiol) | Presence of intracellular glutathione (~1-10 mM) | Susceptible to reduction, enabling intracellular release | [11][12][13] |
Experimental Protocols
This section provides detailed methodologies for a typical two-step conjugation process using this compound, a common application in creating antibody-drug conjugates (ADCs) or other targeted therapies.
General Two-Step Conjugation Workflow
This workflow is designed for conjugating a protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a drug or a fluorescent probe).
Detailed Methodology for Antibody-Drug Conjugation
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Succinimidyl 3-(2-pyridyldithio)propionate (this compound)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Sulfhydryl-containing drug molecule
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., FPLC with size-exclusion or affinity column)
Protocol:
Step 1: Activation of the Antibody with this compound
-
Prepare the Antibody: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS at pH 7.4. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purification of Activated Antibody: Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer (pH 7.2). The activated antibody will elute in the void volume.
Step 2: Conjugation to the Sulfhydryl-Containing Drug
-
Prepare the Drug Solution: Dissolve the sulfhydryl-containing drug in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Reaction: Add a 2- to 5-fold molar excess of the drug solution to the purified, this compound-activated antibody. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Monitoring the Reaction (Optional): The progress of the conjugation can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification of the Antibody-Drug Conjugate (ADC): Remove unreacted drug and other small molecules by purifying the ADC using size-exclusion chromatography (SEC) or affinity chromatography.
Step 3: Characterization of the ADC
-
Determine Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the drug (at its specific maximum absorbance wavelength). Alternatively, mass spectrometry (MS) provides a more precise determination of the DAR and the distribution of drug loading.
-
Assess Purity and Aggregation: Analyze the purified ADC by SDS-PAGE and size-exclusion chromatography (SEC) to assess its purity and the presence of any aggregates.
-
Functional Analysis: Perform relevant in vitro or in vivo assays to confirm that the conjugation process has not compromised the binding affinity of the antibody or the cytotoxic activity of the drug.
Applications in Drug Development and Research
The unique properties of this compound make it a versatile tool in various research and development applications:
-
Antibody-Drug Conjugates (ADCs): this compound is widely used to link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The cleavable disulfide bond allows for the specific release of the drug within the reducing environment of the target cancer cells.
-
Protein-Protein Crosslinking: this compound can be used to study protein-protein interactions by covalently linking interacting partners. The ability to cleave the crosslink facilitates the identification of the interacting proteins by techniques such as mass spectrometry.
-
Immobilization of Biomolecules: Proteins and other biomolecules can be immobilized onto solid supports functionalized with either amine or sulfhydryl groups using this compound. This is useful in the development of biosensors, affinity chromatography matrices, and diagnostic assays.
-
Fluorescent Labeling: this compound can be used to attach fluorescent probes to proteins for use in various imaging and detection techniques, such as flow cytometry and fluorescence microscopy.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that offers researchers a high degree of control over their bioconjugation strategies. By understanding the distinct chemistries of its NHS ester and pyridyldithiol reactive groups, and by carefully controlling the reaction conditions, scientists can efficiently and reliably create a wide range of bioconjugates for diverse applications in drug development, diagnostics, and fundamental research. The information and protocols provided in this guide serve as a valuable resource for the successful implementation of this compound-based conjugation chemistries.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 4. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. veranova.com [veranova.com]
- 9. Kinetics of the reaction between nitric oxide and glutathione: implications for thiol depletion in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of reduction of tyrosine phenoxyl radicals by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dithiol mechanism of class I glutaredoxins promotes specificity for glutathione as a reducing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights on the reduction of glutathione disulfide by protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Understanding the Cleavable Disulfide Bond in SMPT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The crosslinking agent 4-Succinimidyloxycarbonyl-methyl-α-(2-pyridyldithio)toluene (SMPT) is a valuable tool in the study of protein-protein interactions and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and immunotoxins. A key feature of this compound is its cleavable disulfide bond, which allows for the release of conjugated molecules under specific reducing conditions. This guide provides a comprehensive technical overview of the this compound crosslinker, focusing on its disulfide bond, experimental protocols for its use, and its application in research and drug development.
Core Concepts of the this compound Crosslinker
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. These are:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.
-
A pyridyldithiol group , which reacts with sulfhydryl groups (such as the side chain of cysteine residues) to form a disulfide bond.
The disulfide bond within the this compound linker is strategically "hindered." This steric hindrance, provided by an adjacent benzene ring and a methyl group, confers increased stability to the disulfide bond in vivo compared to other, non-hindered disulfide linkers like SPDP. This enhanced stability is particularly advantageous in the development of immunotoxins, as it allows the conjugate to remain intact in circulation for longer periods, leading to improved therapeutic efficacy.[1]
Quantitative Data on Disulfide Bond Cleavage
The cleavage of the disulfide bond in this compound is typically achieved using reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). The efficiency and kinetics of this cleavage are dependent on several factors, including the concentration of the reducing agent, temperature, pH, and the accessibility of the disulfide bond within the protein conjugate.
| Reducing Agent | Concentration | Temperature | Time | Expected Outcome & Considerations |
| Dithiothreitol (DTT) | 10-50 mM | Room Temperature or 37°C | 15-60 minutes | Effective for complete reduction. DTT is a strong reducing agent. Higher temperatures can accelerate the reaction. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | Room Temperature | 15-60 minutes | TCEP is a more stable and effective reducing agent than DTT over a wider pH range. It is also odorless. |
Note: The hindered nature of the this compound disulfide bond may require slightly more stringent reduction conditions (e.g., higher concentration of reducing agent or longer incubation time) compared to non-hindered disulfide bonds to achieve complete cleavage.
Experimental Protocols
Below are detailed methodologies for the use of this compound in a typical protein conjugation and subsequent cleavage experiment.
Protocol 1: Two-Step Protein-Protein Conjugation using this compound
This protocol describes the conjugation of two proteins, Protein A (containing primary amines) and Protein B (containing a free sulfhydryl group).
Materials:
-
Protein A in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Protein B with a free sulfhydryl group in a suitable buffer
-
This compound crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns
Procedure:
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Modification of Protein A:
-
Add the this compound solution to your Protein A solution at a 10-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
-
Conjugation with Protein B:
-
Immediately combine the this compound-modified Protein A with Protein B in a suitable buffer. The molar ratio of Protein A to Protein B should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 20-50 mM to react with any remaining NHS esters.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unreacted proteins.
-
Protocol 2: Cleavage of the this compound Disulfide Bond
Materials:
-
This compound-crosslinked protein conjugate
-
Reducing buffer (e.g., PBS containing 20-50 mM DTT or 5-10 mM TCEP, pH 7.5)
Procedure:
-
Incubation with Reducing Agent:
-
Add the reducing buffer to the purified this compound-crosslinked conjugate.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
-
Analysis of Cleavage:
-
The cleavage of the disulfide bond can be analyzed by techniques such as SDS-PAGE under reducing and non-reducing conditions, where the disappearance of the higher molecular weight conjugate and the appearance of the individual protein bands under reducing conditions confirms cleavage. Mass spectrometry can also be used for more detailed analysis.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a protein-protein interaction study using this compound and a conceptual signaling pathway that could be investigated using such a crosslinker.
Caption: Experimental workflow for a protein-protein interaction study using the this compound crosslinker.
Caption: Conceptual model of using this compound to study ligand-induced receptor-protein interactions.
Applications in Research and Drug Development
The unique properties of the this compound crosslinker make it a powerful tool in several areas of biomedical research:
-
Immunotoxin and Antibody-Drug Conjugate (ADC) Development: The enhanced stability of the hindered disulfide bond in this compound is critical for the efficacy of immunotoxins and ADCs.[1] It ensures that the cytotoxic payload remains attached to the targeting antibody while in circulation, minimizing off-target toxicity and maximizing delivery to the target cells. Once internalized by the target cell, the disulfide bond is cleaved in the reducing environment of the cytosol, releasing the toxin and inducing cell death.
-
Protein-Protein Interaction Studies: this compound can be used to covalently trap and identify transient or weak protein-protein interactions. For example, it can be used to study the interaction between a cell surface receptor and its binding partner upon ligand stimulation.[2] The ability to cleave the crosslinker allows for the separation of the interacting partners for subsequent analysis by mass spectrometry or other proteomics techniques.
-
Structural Biology: By crosslinking proteins within a complex, this compound can provide distance constraints that are valuable for computational modeling and determination of the three-dimensional structure of protein assemblies.
References
The Strategic Advantage of SMPT in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional bioactive molecules. Among the arsenal of available reagents, Succinimidyl 3-(2-pyridyldithio)propionate (SMPT) has emerged as a critical tool, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the key features and benefits of this compound, complete with experimental protocols and comparative data to inform its strategic application in research and drug development.
Core Features of this compound: A Heterobifunctional Crosslinker with a Cleavable Bond
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a spacer arm. This design allows for a controlled, sequential conjugation of two different biomolecules, minimizing the formation of unwanted homodimers.
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently and specifically with primary amines (-NH2), which are readily available on the surface of proteins, such as the lysine residues and the N-terminus. This reaction forms a stable amide bond.
-
2-Pyridyldithio Group: This moiety is highly reactive towards sulfhydryl groups (-SH), found in cysteine residues of proteins. The reaction proceeds via a thiol-disulfide exchange, resulting in the formation of a disulfide bond (-S-S-) and the release of pyridine-2-thione, a chromophore that can be monitored spectrophotometrically to track the reaction progress.
The most significant feature of the linkage formed by this compound is its cleavable disulfide bond . This bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or in the reducing environment of the intracellular cytoplasm. This characteristic is a cornerstone of its utility in drug delivery systems.
The this compound Advantage: Key Benefits in Bioconjugation
The unique chemical properties of this compound translate into several key benefits for bioconjugation applications:
-
Controlled and Sequential Conjugation: The differential reactivity of the NHS ester and the 2-pyridyldithio group allows for a two-step conjugation process. This minimizes unwanted side reactions and allows for the purification of the activated intermediate before the addition of the second molecule, leading to a more homogenous final product.
-
Cleavable Linkage for Intracellular Release: The disulfide bond is the lynchpin of this compound's utility in drug delivery. For ADCs, this cleavability ensures that the cytotoxic payload is released from the antibody only after internalization into the target cancer cell, where the intracellular environment is more reducing. This targeted release mechanism enhances the therapeutic window by minimizing off-target toxicity.
-
Reaction Monitoring: The release of pyridine-2-thione upon reaction with a sulfhydryl group provides a real-time method to quantify the extent of conjugation. The absorbance of pyridine-2-thione can be measured at 343 nm.
-
Versatility: this compound can be used to conjugate a wide variety of molecules, including proteins, peptides, and small molecule drugs, as long as they possess the appropriate functional groups (amines and sulfhydryls).
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound and related crosslinkers. It is important to note that specific efficiencies and stabilities can vary depending on the specific biomolecules and reaction conditions used.
| Parameter | Value/Range | Notes |
| Spacer Arm Length | 6.8 Å | The length of the spacer arm can influence the accessibility of the reactive groups and the final conformation of the conjugate. |
| NHS Ester Reaction pH | 7.0 - 8.0 | Optimal pH range for the reaction of the NHS ester with primary amines. |
| Pyridyldithio Reaction pH | 6.5 - 7.5 | Optimal pH range for the thiol-disulfide exchange reaction. |
| Pyridine-2-thione Absorbance Max (λmax) | 343 nm | Allows for monitoring of the sulfhydryl reaction. |
| Molar Extinction Coefficient of Pyridine-2-thione | 8080 M⁻¹cm⁻¹ at 343 nm | Used for quantifying the number of attached sulfhydryl-reactive groups. |
Table 1: Physicochemical and Reaction Properties of this compound
| Crosslinker | Reactive Groups | Linkage Type | Cleavable? | Key Advantages |
| This compound | NHS Ester, 2-Pyridyldithio | Amide, Disulfide | Yes (Reducing agents) | Cleavable for intracellular release, reaction is monitorable. |
| SMCC | NHS Ester, Maleimide | Amide, Thioether | No | Forms a highly stable, non-cleavable bond. |
| SPDP | NHS Ester, 2-Pyridyldithio | Amide, Disulfide | Yes (Reducing agents) | Similar to this compound, allows for cleavable linkage. |
Table 2: Comparison of Common Heterobifunctional Crosslinkers
Detailed Experimental Protocols
Two-Step Protein-Protein Conjugation using this compound
This protocol describes the general procedure for conjugating two proteins (Protein A and Protein B), where Protein A contains primary amines and Protein B has or has been modified to have a free sulfhydryl group.
Materials:
-
This compound crosslinker
-
Protein A (containing primary amines)
-
Protein B (containing a free sulfhydryl group)
-
Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for introducing sulfhydryls if needed.
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound.
-
Size-Exclusion Chromatography (SEC) column for purification.
Procedure:
Step 1: Activation of Protein A with this compound
-
Dissolve Protein A in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or DMF to a concentration of 10-20 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein A solution. The exact molar ratio should be optimized for the specific protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for an additional 15 minutes at room temperature.
-
Remove excess, non-reacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against the Conjugation Buffer. The resulting solution contains the this compound-activated Protein A.
Step 2: Conjugation of this compound-activated Protein A to Protein B
-
If Protein B does not have a free sulfhydryl group, it can be introduced by reducing existing disulfide bonds with a mild reducing agent like TCEP or by modifying primary amines with a reagent like Traut's Reagent (2-iminothiolane). Ensure any excess reducing agent is removed before proceeding.
-
Dissolve the sulfhydryl-containing Protein B in Conjugation Buffer.
-
Mix the this compound-activated Protein A with the sulfhydryl-containing Protein B at a desired molar ratio (e.g., 1:1 or with a slight excess of one protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purify the final conjugate using size-exclusion chromatography (SEC) to separate the desired conjugate from unreacted proteins and other byproducts.[1][2][3][4][5]
-
Analyze the purified conjugate by SDS-PAGE under both reducing and non-reducing conditions to confirm conjugation and assess purity. Mass spectrometry can be used for more detailed characterization.[6]
Preparation of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines the general steps for conjugating a small molecule drug containing a sulfhydryl group to an antibody.
Materials:
-
Antibody (e.g., IgG)
-
Small molecule drug with a free sulfhydryl group
-
This compound crosslinker
-
Conjugation and purification buffers as described in Protocol 4.1.
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Activation of Antibody with this compound:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 5- to 10-fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Remove excess this compound using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation to the Sulfhydryl-Containing Drug:
-
Dissolve the sulfhydryl-containing drug in a suitable solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
-
Add the drug solution to the activated antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of the drug).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the ADC from unreacted drug and crosslinker using size-exclusion chromatography.[1][2][3][4][5]
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and/or mass spectrometry.[7][8][9]
-
Assess the purity and integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.[6]
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Two-Step Heterobifunctional Crosslinking Workflow
References
In-Depth Technical Guide: 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene (SMPT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene (SMPT), a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document details its chemical properties, experimental applications, and the logical workflow for its use in creating antibody-drug conjugates (ADCs) and other immunotoxins.
Core Properties and Identification
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene, commonly known as this compound, is a crucial reagent for covalently linking molecules, particularly in the development of targeted therapeutics. Its unique structure allows for the conjugation of amine-containing molecules to sulfhydryl-containing molecules.
| Identifier | Value |
| CAS Number | 112241-19-7[1][2] |
| Synonyms | 2,5-Dioxo-1-pyrrolidinyl 4-[1-(2-pyridinyldithio)ethyl]benzoate[1], (2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate[2] |
| Molecular Formula | C₁₈H₁₆N₂O₄S₂[2] |
| Molecular Weight | 388.5 g/mol [2] |
| Appearance | Light yellow to yellow solid[2] |
Physicochemical and Handling Data
The proper handling and storage of this compound are critical to maintaining its reactivity and ensuring successful conjugation experiments. The following table summarizes its key physicochemical properties and recommended handling procedures.
| Property | Details |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Pyridyldithiol[1] |
| Reactivity | Amino groups (via NHS ester), Sulfhydryl groups (via pyridyldithiol)[1] |
| Cleavability | The disulfide bond is cleavable by disulfide reducing agents[1] |
| Solubility | Water-insoluble; dissolve first in an organic solvent such as DMF or DMSO[1] |
| Storage Conditions | 2-8°C, desiccated[1]. Long-term storage at -18°C is also recommended[2]. |
| Handling | Product is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. Prepare solutions fresh as storage of stock solutions is not recommended.[1] |
Experimental Protocols
While specific, detailed experimental protocols can vary based on the molecules being conjugated, the following provides a generalized methodology for the use of this compound in conjugating a toxin to a monoclonal antibody, a common application in the development of immunotoxins.
Materials:
-
Monoclonal antibody (mAb) containing free amine groups
-
Toxin or drug with a free sulfhydryl group
-
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene (this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Desalting columns
Protocol for Antibody Modification with this compound:
-
Antibody Preparation: Prepare the monoclonal antibody in PBS at a suitable concentration (e.g., 1-10 mg/mL).
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of approximately 10-20 mM.
-
Antibody-SMPT Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Removal of Excess this compound: Remove unreacted this compound using a desalting column equilibrated with PBS. The resulting product is the this compound-activated antibody.
Protocol for Toxin Conjugation:
-
Toxin Preparation: Prepare the sulfhydryl-containing toxin in a compatible buffer. If the toxin does not have a free sulfhydryl group, it may need to be reduced first using a mild reducing agent like DTT, followed by purification.
-
Conjugation Reaction:
-
Add the sulfhydryl-containing toxin to the this compound-activated antibody solution. A 2- to 5-fold molar excess of the toxin over the antibody is typically used.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring. The pyridyldithiol group of the this compound-activated antibody will react with the sulfhydryl group of the toxin, forming a disulfide bond.
-
-
Purification of the Immunotoxin: Purify the resulting antibody-toxin conjugate from unreacted toxin and other byproducts using size-exclusion chromatography or dialysis.
Logical Workflow and Pathway Visualization
The use of this compound in creating immunotoxins follows a logical, multi-step process. The following diagram illustrates this experimental workflow.
Caption: Experimental workflow for creating an immunotoxin using this compound.
The hindered disulfide bond within the this compound linker provides enhanced stability to the resulting conjugate in vivo. Upon internalization into target cells, the disulfide bond can be cleaved by intracellular reducing agents like glutathione, releasing the active toxin. This targeted delivery and release mechanism increases the therapeutic efficacy and can reduce off-target toxicity.
Caption: Mechanism of action for an this compound-based antibody-drug conjugate.
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation using SMPT Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the conjugation of two proteins using the heterobifunctional crosslinker, Succinimidyl 6-[(β-maleimidopropionamido)hexanoate] (SMPT). This compound contains an N-hydroxysuccinimide (NHS) ester reactive towards primary amines and a maleimide group reactive towards sulfhydryl groups. This allows for a controlled, two-step conjugation process, minimizing the formation of homodimers. These application notes will cover the reaction mechanism, a detailed experimental protocol, methods for purification and characterization of the resulting protein conjugate, and troubleshooting guidelines.
Introduction to this compound Crosslinker Chemistry
This compound is a heterobifunctional crosslinking reagent that enables the covalent conjugation of two different biomolecules, typically proteins. The reagent has two distinct reactive moieties:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of a polypeptide chain, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[1]
-
Maleimide group: This group specifically reacts with sulfhydryl groups (-SH), found on cysteine residues, to form a stable thioether bond. The optimal pH range for this reaction is 6.5-7.5.[2]
The sequential nature of these reactions allows for a controlled conjugation strategy. First, the protein containing primary amines is reacted with this compound to introduce the maleimide groups. After removing the excess crosslinker, this maleimide-activated protein is then reacted with a second protein that possesses a free sulfhydryl group.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the protein conjugation protocol using this compound.
Table 1: Reaction Conditions for Protein 1 (Amine-containing) Activation with this compound
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound over Protein 1 | 10-50 fold | The optimal ratio should be determined empirically. More dilute protein solutions may require a higher molar excess.[2] |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-7.5 | Other non-amine, non-sulfhydryl buffers like HEPES or Borate can also be used.[1][3] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | |
| Reaction Time | 30 minutes to 2 hours | Incubation at room temperature is typically faster (30-60 minutes).[2] |
| Protein 1 Concentration | 1-10 mg/mL |
Table 2: Reaction Conditions for Conjugation of Maleimide-Activated Protein 1 to Protein 2 (Sulfhydryl-containing)
| Parameter | Recommended Value | Notes |
| Molar Ratio of Maleimide-Activated Protein 1 to Protein 2 | 1:1 to 1:5 | The optimal ratio depends on the desired final conjugate and may need empirical optimization. |
| Reaction Buffer | Phosphate Buffered Saline (PBS) with 1-5 mM EDTA, pH 6.5-7.5 | EDTA is added to prevent the oxidation of sulfhydryl groups.[2] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | |
| Reaction Time | 2 hours to overnight | Longer incubation times are often used for the sulfhydryl reaction. |
| Protein 2 Concentration | 1-10 mg/mL |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the two-step conjugation of two proteins using the this compound crosslinker.
Materials and Reagents
-
Protein 1 (containing primary amines)
-
Protein 2 (containing free sulfhydryls)
-
This compound Crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
-
Reaction tubes
Step 1: Activation of Protein 1 with this compound
This step involves the reaction of the NHS ester of this compound with the primary amines of Protein 1.
-
Prepare Protein 1: Dissolve Protein 1 in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add the desired molar excess of the this compound solution to the Protein 1 solution. For example, for a 20-fold molar excess, add 2 µL of 10 mM this compound for every 100 µL of a 1 mg/mL solution of a 100 kDa protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rotation.
-
Removal of Excess this compound: Immediately after incubation, remove the non-reacted this compound using a desalting column or by dialysis against the Conjugation Buffer. This is a critical step to prevent the quenching of the maleimide groups in the next step.
Step 2: Conjugation of Maleimide-Activated Protein 1 to Protein 2
This step involves the reaction of the maleimide groups on the activated Protein 1 with the free sulfhydryls on Protein 2.
-
Prepare Protein 2: If Protein 2 has disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Ensure the reducing agent is completely removed before proceeding. Dissolve the sulfhydryl-containing Protein 2 in Conjugation Buffer.
-
Conjugation Reaction: Mix the maleimide-activated Protein 1 (from Step 1.5) with the sulfhydryl-containing Protein 2 at the desired molar ratio.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
Purification of the Conjugate: Purify the protein-protein conjugate from unconjugated proteins and other reaction components using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Workflow for two-step protein conjugation using this compound.
Chemical Reaction Mechanism
Caption: Chemical reactions in this compound-mediated protein conjugation.
Characterization of the Protein Conjugate
After purification, it is essential to characterize the final protein conjugate to determine its purity, size, and the extent of conjugation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a simple and rapid method to qualitatively assess the success of the conjugation. The conjugate will have a higher molecular weight than the individual proteins and should appear as a new band on the gel.
-
Size-Exclusion Chromatography (SEC): SEC can be used to determine the molecular weight of the conjugate and to assess its homogeneity.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide a precise molecular weight of the conjugate, confirming the successful coupling of the two proteins.
-
UV-Vis Spectroscopy: The concentration of the protein conjugate can be determined by measuring its absorbance at 280 nm.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inefficient activation of Protein 1. - Insufficient free sulfhydryls on Protein 2. - Hydrolysis of maleimide groups. | - Increase the molar excess of this compound. - Optimize the reduction of disulfide bonds in Protein 2. - Ensure the pH of the conjugation buffer is between 6.5 and 7.5. |
| Precipitation of Proteins | - High protein concentration. - Change in protein solubility after conjugation. | - Perform the conjugation at a lower protein concentration. - Screen different buffer conditions (e.g., varying pH or adding stabilizing excipients). |
| Presence of High Molecular Weight Aggregates | - Over-conjugation leading to multiple proteins linking together. | - Reduce the molar excess of this compound. - Optimize the molar ratio of the two proteins during the conjugation step. |
| No Conjugate Formation | - Inactive this compound crosslinker. - Absence of reactive groups on proteins. | - Use a fresh stock of this compound; ensure it is stored properly under desiccated conditions. - Confirm the presence of primary amines on Protein 1 and free sulfhydryls on Protein 2. |
References
Application Notes: Utilizing the SMPT Linker for the Synthesis of Stable Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1][2] The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety.[3][4] The succinimidyl-4-(p-maleimidophenyl)butyrate (SMPT) linker is a non-cleavable crosslinker used in the synthesis of ADCs.[5] This type of linker forms a stable thioether bond, preventing premature drug release and offering a favorable pharmacokinetic profile.[3][6]
Mechanism of Action
The this compound linker is a heterobifunctional crosslinker containing two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The conjugation process occurs in a two-step manner:
-
Antibody Modification: The NHS ester of the this compound linker reacts with primary amines, predominantly the ε-amino groups of lysine residues on the surface of the antibody, to form a stable amide bond.[1][7] This reaction is typically performed in a slightly alkaline buffer.
-
Drug Conjugation: The maleimide group of the antibody-linker intermediate then reacts with a sulfhydryl (thiol) group present on the cytotoxic payload to form a stable thioether linkage via a Michael addition reaction.[]
This non-cleavable linkage ensures that the cytotoxic payload is only released upon the complete degradation of the antibody within the target cancer cell, minimizing off-target toxicity.[3][9]
Data Presentation
The following table summarizes typical quantitative data for ADCs synthesized using non-cleavable linkers like this compound. The values presented are representative and can vary depending on the specific antibody, drug, and conjugation conditions.
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | [2][10] |
| Conjugation Efficiency | > 90% | SDS-PAGE, Size Exclusion Chromatography (SEC) | [] |
| In Vitro Stability (Plasma) | > 95% after 7 days | ELISA, LC-MS | [1][6] |
| In Vitro Cytotoxicity (IC50) | Nanomolar to picomolar range | Cell viability assays (e.g., MTT, MTS) | |
| In Vivo Efficacy | Tumor growth inhibition/regression | Xenograft animal models | |
| Aggregate Formation | < 5% | Size Exclusion Chromatography (SEC) | [1] |
Experimental Protocols
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound crosslinker
-
Thiol-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffers:
-
Borate buffer (50 mM, pH 8.5) with 150 mM NaCl
-
Phosphate buffer (50 mM, pH 6.5) with 150 mM NaCl and 2 mM EDTA
-
-
Quenching reagent (e.g., Tris buffer, 1 M, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Protein A chromatography)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)
Protocol 1: Antibody Modification with this compound
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in borate buffer (pH 8.5).
-
This compound Solution Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Modification Reaction: Add a 5-10 molar excess of the this compound solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove the excess, unreacted this compound linker by SEC using a desalting column equilibrated with phosphate buffer (pH 6.5).
Protocol 2: Conjugation of Drug to Modified Antibody
-
Drug-Linker Solution Preparation: Dissolve the thiol-containing drug in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the drug solution to the purified, this compound-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 4-16 hours at 4°C with gentle agitation.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM N-acetylcysteine or cysteine and incubating for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated drug, linker, and other reaction components using SEC or Protein A chromatography. The final ADC should be exchanged into a suitable formulation buffer.
Protocol 3: Characterization of the Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[11]
-
Hydrophobic Interaction Chromatography (HIC): Separate the different drug-loaded species based on their hydrophobicity. The peak areas can be used to calculate the average DAR.[10]
-
Mass Spectrometry: Determine the molecular weight of the intact ADC to identify the different drug-loaded species and calculate the average DAR.[10]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): Analyze the ADC sample to determine the percentage of monomer, aggregate, and fragment.
-
SDS-PAGE: Run the ADC under non-reducing and reducing conditions to assess its integrity and purity.
-
-
In Vitro Functional Assays:
-
Cell Viability Assays: Determine the cytotoxic potency (IC50) of the ADC on target antigen-positive and antigen-negative cell lines.
-
Binding Assays (ELISA, Flow Cytometry): Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.
-
Visualizations
Caption: Chemical structure of the this compound linker.
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Mechanism of this compound linker conjugation.
References
- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. purepeg.com [purepeg.com]
- 9. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: A Step-by-Step Guide for Labeling Proteins with SMPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl-4-(p-maleimidophenyl)butyrate (SMPT) is a heterobifunctional crosslinker used to covalently link molecules containing amine and sulfhydryl groups. In proteomics and drug development, this compound is a valuable tool for conjugating proteins, such as antibodies, to other molecules like enzymes or cytotoxic drugs for the development of antibody-drug conjugates (ADCs). Its utility stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide), and a pyridyldithiol group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a stable, yet cleavable, disulfide bond. This application note provides a detailed protocol for the labeling of proteins using this compound, guidance on data interpretation, and visualizations of the underlying chemical processes and workflows.
Chemical Reaction and Workflow
The labeling process with this compound is a two-step procedure designed to minimize undesirable self-conjugation. First, the NHS ester of this compound reacts with the primary amines on the first protein. After removing the excess, unreacted crosslinker, the now maleimide-activated first protein is introduced to the second protein, which contains a free sulfhydryl group. The pyridyldithiol group of the this compound-modified first protein then reacts with the sulfhydryl group on the second protein to form a stable disulfide linkage.
Caption: Two-step workflow for protein conjugation using this compound.
Caption: Chemical reactions of this compound with protein functional groups.
Experimental Protocol
This protocol outlines the general steps for labeling a protein with primary amines (Protein-NH2) with a second protein containing sulfhydryl groups (Protein-SH) using this compound. Optimization may be required for specific applications.
Materials:
-
Protein-NH2 (in an amine-free buffer, e.g., PBS)
-
Protein-SH (in a suitable buffer)
-
This compound (Succinimidyl-4-(p-maleimidophenyl)butyrate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
-
Spectrophotometer
Procedure:
Step 1: Preparation of Reagents
-
Protein Preparation: Ensure your protein solutions are at an appropriate concentration in a buffer free of primary amines (e.g., Tris) for the NHS-ester reaction.
-
This compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. This compound is moisture-sensitive and should be handled accordingly. Do not prepare stock solutions for long-term storage.
Step 2: Activation of Protein-NH2 with this compound
-
Add a 10- to 50-fold molar excess of the dissolved this compound solution to the Protein-NH2 solution. The optimal molar ratio should be determined empirically for your specific proteins.
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
Step 3: Removal of Excess this compound
-
Following the incubation, it is crucial to remove the non-reacted this compound to prevent unwanted side reactions in the next step. This can be achieved using a desalting column or through dialysis against the Conjugation Buffer.
Step 4: Conjugation of Activated Protein-NH2 to Protein-SH
-
Immediately after the removal of excess this compound, add the activated Protein-NH2 to the Protein-SH solution. The recommended reaction buffer for the maleimide reaction is PBS at pH 6.5-7.5.
-
Incubate the mixture for 1 hour at room temperature or for 2 hours at 4°C with gentle stirring.
Step 5: Quenching of the Reaction
-
To stop the conjugation reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
Step 6: Purification of the Conjugate
-
The final protein conjugate can be purified from unconjugated proteins and reaction byproducts using size-exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the proteins used.
Data Presentation and Analysis
The efficiency of the labeling reaction can be assessed using various techniques. A common method is to use SDS-PAGE to visualize the formation of the higher molecular weight conjugate. The degree of labeling can be quantified using spectrophotometric methods if one of the proteins has a distinct absorbance signature or by using more advanced techniques like mass spectrometry.
Table 1: Key Parameters for this compound Labeling
| Parameter | Recommended Range | Notes |
| This compound Molar Excess | 10-50 fold over Protein-NH2 | Optimal ratio is protein-dependent and should be determined empirically. |
| NHS Ester Reaction pH | 7.2 - 8.0 | Amine-free buffers such as PBS are recommended. |
| Pyridyldithiol Reaction pH | 6.5 - 7.5 | Buffers should be free of sulfhydryl-containing reagents. |
| Reaction Time (Activation) | 30 min (RT) or 2 hr (4°C) | Longer incubation times may increase hydrolysis of the NHS ester. |
| Reaction Time (Conjugation) | 1 hr (RT) or 2 hr (4°C) | |
| Labeling Efficiency | Variable | Dependent on protein concentration, molar ratio, and reaction conditions. |
| Conjugate Stability | High | The formed disulfide bond is hindered, providing increased stability. |
Note on Stability: The disulfide bond formed by the reaction of the pyridyldithiol group of this compound with a sulfhydryl is more stable than a typical disulfide bond due to steric hindrance. However, it can still be cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, which can be a desirable feature for applications requiring the release of a conjugated molecule within a reducing environment, such as the cytoplasm of a cell. While traditional N-alkyl maleimides can exhibit variable stability, leading to drug loss in antibody-drug conjugates, the stability of the linkage is a critical parameter to assess for each specific conjugate.[1]
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the molar excess of this compound.
-
Ensure the this compound solution is freshly prepared in anhydrous solvent.
-
Confirm the pH of the reaction buffers.
-
Ensure the protein solutions are at a sufficient concentration.
-
-
Protein Precipitation:
-
The hydrophobicity of this compound can sometimes cause less soluble proteins to precipitate. Perform the reaction in a larger volume or at a lower protein concentration. Consider using a water-soluble analog if available.
-
-
Non-specific Labeling:
-
Ensure complete removal of excess this compound after the activation step.
-
Optimize the pH to favor the specific reaction (higher pH for amines, near neutral for sulfhydryls).
-
By following this detailed guide, researchers can effectively utilize the this compound crosslinker for their protein labeling needs, enabling a wide range of applications in basic research and therapeutic development.
References
Application Notes and Protocols for SMPT Crosslinker in Immunotoxin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the heterobifunctional crosslinker, Succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT), in the synthesis of immunotoxins. The unique hindered disulfide bond introduced by this compound offers significant advantages for in vivo stability, making it a valuable tool in the development of targeted cancer therapeutics.
Introduction to this compound Crosslinker
This compound is a heterobifunctional crosslinking agent designed for the conjugation of proteins and other molecules.[1] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on a protein or antibody.
-
A pyridyldithio group that reacts with sulfhydryl groups (e.g., cysteine residues) to form a disulfide bond.
A key feature of this compound is the presence of a benzene ring and a methyl group adjacent to the disulfide bond. This steric hindrance protects the disulfide bond from rapid reduction by thiolate anions in vivo, leading to a significantly longer plasma half-life of the resulting immunotoxin conjugate compared to those made with less hindered crosslinkers like SPDP.[1][2]
Advantages of this compound in Immunotoxin Synthesis:
-
Increased in vivo stability: The hindered disulfide bond enhances the half-life of the immunotoxin in circulation, allowing for better tumor accumulation and therapeutic efficacy.[1][2]
-
Cleavable linkage: The disulfide bond can be cleaved intracellularly, releasing the toxin to exert its cytotoxic effect.[1]
-
Controlled conjugation: The two-step reaction process allows for controlled conjugation of the antibody and toxin.
Experimental Protocols
Caution: Toxin molecules are extremely potent and should be handled with extreme care in a properly equipped laboratory facility, following all institutional safety guidelines.
Materials and Reagents
-
Monoclonal antibody (mAb)
-
Toxin (e.g., deglycosylated ricin A-chain (dgA), Pseudomonas exotoxin)
-
This compound crosslinker (store at -20°C)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Borate buffer, pH 8.5-9.0
-
Dithiothreitol (DTT)
-
Sephadex G-25 or equivalent size-exclusion chromatography column
-
Dialysis tubing (10 kDa MWCO)
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE reagents and equipment
Protocol 1: Modification of the Monoclonal Antibody with this compound
This protocol describes the introduction of a reactive pyridyldithio group onto the antibody.
-
Antibody Preparation: Dialyze the monoclonal antibody against PBS (pH 7.2-7.5) overnight at 4°C to remove any amine-containing buffers.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a final concentration of 10-20 mM.
-
Reaction Setup: Adjust the antibody concentration to 5-10 mg/mL in borate buffer (pH 8.5-9.0). While gently stirring, add the this compound solution to the antibody solution at a molar ratio of 10-20 moles of this compound per mole of antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess, unreacted this compound by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS (pH 7.2-7.5).
-
Characterization:
-
Determine the protein concentration of the purified this compound-modified antibody.
-
Measure the number of pyridyldithio groups introduced per antibody molecule by measuring the release of pyridine-2-thione at 343 nm after reduction with an excess of DTT.
-
Protocol 2: Preparation of the Toxin with a Free Sulfhydryl Group
This protocol is for toxins that do not have a readily available free sulfhydryl group.
-
Toxin Preparation: If the toxin contains disulfide bonds that need to be reduced to generate a free sulfhydryl group, treat the toxin with a mild reducing agent like DTT. The concentration and incubation time will depend on the specific toxin.
-
Purification: Remove the reducing agent by passing the toxin through a Sephadex G-25 column equilibrated with deoxygenated PBS (pH 7.2-7.5).
Protocol 3: Conjugation of this compound-Modified Antibody to the Toxin
This protocol describes the formation of the disulfide bond between the modified antibody and the toxin.
-
Reaction Setup: Mix the this compound-modified antibody with the sulfhydryl-containing toxin in PBS (pH 7.2-7.5) at a molar ratio of 1:1.5 to 1:2 (antibody:toxin).
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle stirring. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification of the Immunotoxin:
-
The purification of immunotoxins is crucial to remove unconjugated antibody and toxin.[3]
-
Several chromatography techniques can be employed, including size-exclusion chromatography (e.g., Sephacryl S-200), affinity chromatography, and ion-exchange chromatography.[1][3]
-
A combination of these methods is often necessary to achieve high purity.[3] For instance, affinity chromatography using a resin that binds the toxin can be used to separate the immunotoxin from free antibody.[4][5]
-
Protocol 4: Characterization of the Purified Immunotoxin
-
SDS-PAGE Analysis: Analyze the purified immunotoxin by SDS-PAGE under both reducing and non-reducing conditions to confirm conjugation and assess purity.
-
Binding Activity: Evaluate the antigen-binding activity of the immunotoxin using methods such as ELISA or flow cytometry.
-
Cytotoxicity Assay: Determine the in vitro cytotoxic activity of the immunotoxin on target and non-target cells.[6][7][8] Common assays include MTT, XTT, or LDH release assays.[8]
Data Presentation
Table 1: Comparison of in vivo stability of Immunotoxins prepared with different crosslinkers.
| Crosslinker | Immunotoxin | Injected Dose Remaining in Bloodstream (48h post-injection) | Reference |
| This compound | OX7-dgA | 10% | [2] |
| 2-iminothiolane (2IT) | OX7-dgA | 1.5% | [2] |
This table summarizes the superior in vivo stability of an immunotoxin prepared with this compound compared to one prepared with 2-iminothiolane, which generates an unhindered disulfide linkage.[2]
Visualizations
Caption: Workflow for immunotoxin synthesis using the this compound crosslinker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification and biochemical characterization of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method to purify immunotoxins from free antibodies using modified recombinant toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. youtube.com [youtube.com]
- 7. market.us [market.us]
- 8. google.com [google.com]
Application Notes and Protocols for SMPT Labeling of Antibodies
Molar Coupling Ratios for Succinimidyl 4-((4-maleimidophenyl)methyl)cyclohexane-1-carboxylate (SMPT) Labeling of Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Succinimidyl 4-((4-maleimidophenyl)methyl)cyclohexane-1-carboxylate (this compound) is a heterobifunctional crosslinker used to conjugate antibodies to other molecules, such as fluorescent dyes, enzymes, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs). This compound contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on the antibody, and a maleimide group that reacts with sulfhydryl groups. This two-step reaction process allows for controlled conjugation.
The efficiency of the labeling process and the quality of the final conjugate are critically dependent on the molar coupling ratio of this compound to the antibody. An optimal ratio ensures sufficient labeling for the desired application while preserving the antibody's integrity and binding affinity. Over-labeling can lead to precipitation, loss of activity, or altered pharmacokinetic properties, while under-labeling may result in a low signal or reduced efficacy.
This document provides detailed protocols and guidelines for optimizing the molar coupling ratio for this compound labeling of antibodies.
Key Principles of this compound Labeling
The conjugation process using this compound involves two main steps:
-
Antibody Activation: The NHS ester of this compound reacts with primary amine groups on the antibody, primarily the ε-amino group of lysine residues, to form a stable amide bond. This reaction introduces a maleimide group onto the antibody surface.
-
Conjugation: The maleimide-activated antibody is then reacted with a molecule containing a free sulfhydryl (-SH) group, forming a stable thioether bond.
The molar coupling ratio, defined as the moles of this compound added per mole of antibody in the initial reaction mixture, directly influences the molar incorporation ratio (MIR), which is the average number of this compound molecules covalently bound to each antibody molecule. The optimal MIR is application-dependent. For instance, in preparing immunogen conjugates, a high degree of conjugation is often desirable, whereas for antibody-enzyme conjugates, a lower to moderate degree of conjugation may be optimal to retain the biological activity of both proteins.[1]
Experimental Protocols
Materials and Reagents
-
Antibody to be labeled (IgG)
-
This compound crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sodium Bicarbonate buffer (1 M, pH 8.0-8.5)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Protocol 1: Antibody Activation with this compound
This protocol details the first step of activating the antibody with this compound.
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.[2]
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester. If necessary, dialyze the antibody against PBS.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate buffer. This increases the reactivity of the primary amines.
-
Calculate the required volume of the 10 mM this compound solution to achieve the desired molar coupling ratio. It is recommended to test a range of molar coupling ratios, for example, 5:1, 10:1, 20:1, and 40:1 (this compound:antibody).[2]
-
-
Reaction Incubation:
-
Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Purification of Activated Antibody:
-
Remove excess, unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).
-
Collect the fractions containing the antibody. The activated antibody is now ready for conjugation to a sulfhydryl-containing molecule.
-
Protocol 2: Conjugation of Maleimide-Activated Antibody with a Sulfhydryl-Containing Molecule
-
Preparation of Sulfhydryl-Containing Molecule:
-
Dissolve the sulfhydryl-containing molecule in an appropriate buffer. The reaction with the maleimide group is most efficient at a pH of 6.5-7.5.[3]
-
-
Conjugation Reaction:
-
Add the sulfhydryl-containing molecule to the purified maleimide-activated antibody. A molar excess of the sulfhydryl-containing molecule (e.g., 5-fold to 20-fold) is often used to ensure efficient conjugation to the activated antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching (Optional):
-
To cap any unreacted maleimide groups, a quenching reagent such as cysteine or 2-mercaptoethanol can be added to the reaction mixture at a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.
-
-
Purification of the Final Conjugate:
-
Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove excess sulfhydryl-containing molecules and any quenching reagents.
-
Data Presentation: Optimizing Molar Coupling Ratios
The optimal molar coupling ratio should be determined empirically for each antibody and labeling reagent combination. A suggested starting point is to test ratios from 5:1 to 40:1. The resulting degree of labeling can be determined using various analytical techniques.
| Molar Coupling Ratio (this compound:Antibody) | Expected Molar Incorporation Ratio (MIR) | Observations |
| 5:1 | Low | Minimal impact on antibody activity, may be sufficient for highly sensitive assays. |
| 10:1 | Low to Moderate | A good starting point for many applications, balancing labeling efficiency and antibody function.[2] |
| 20:1 | Moderate | Increased labeling, suitable for applications requiring a stronger signal.[2] |
| 40:1 | Moderate to High | May approach saturation of accessible amine groups; risk of antibody precipitation or loss of activity increases.[2] |
Note: The relationship between molar coupling ratio and molar incorporation is not always linear and depends on factors such as protein concentration, pH, and reaction time.[2]
Characterization of the Antibody Conjugate
After purification, it is essential to characterize the conjugate to determine the degree of labeling and confirm its functionality.
| Characterization Method | Purpose |
| UV-Vis Spectroscopy | To determine the concentration of the antibody and the conjugated molecule, allowing for the calculation of the Molar Incorporation Ratio (MIR). |
| Size-Exclusion Chromatography (SEC-HPLC) | To assess the purity of the conjugate and detect the presence of aggregates or fragments. |
| Mass Spectrometry (MS) | To determine the exact mass of the conjugate and confirm the number of attached molecules.[3] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | To evaluate the binding affinity of the conjugated antibody to its target antigen and ensure that the labeling process has not compromised its function. |
Visualizations
Caption: Experimental workflow for this compound labeling of antibodies.
Caption: Reaction mechanism of this compound with antibody functional groups.
References
SMPT crosslinking reaction conditions and buffer selection
For Researchers, Scientists, and Drug Development Professionals
Introduction to SMPT Crosslinking
Succinimidyl 4-(p-maleimidophenyl)butyrate (this compound) and its water-soluble analog Sulfo-SMPT are heterobifunctional crosslinkers used to covalently link molecules containing primary amines and sulfhydryl groups.[1][2] This process, known as bioconjugation, is a cornerstone of numerous applications in research and drug development, including the creation of antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and the immobilization of proteins to surfaces.[3][4]
This compound possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1] The maleimide group reacts specifically with sulfhydryl groups (e.g., the side chain of cysteine residues) to form stable thioether bonds.[1] The sequential and specific nature of these reactions allows for controlled, two-step crosslinking, minimizing the formation of unwanted homodimers.[5]
This compound Crosslinking Reaction Conditions
The efficiency and specificity of the this compound crosslinking reaction are highly dependent on several factors, including pH, temperature, reaction time, and the molar ratio of crosslinker to the molecules being conjugated.
pH
The pH of the reaction buffer is critical as the two reactive groups of this compound have different optimal pH ranges for their respective reactions.
-
NHS Ester Reaction (Amine-reactive): The reaction of the NHS ester with primary amines is most efficient at a pH range of 7.2-8.5.[5] Common buffers used for this step include phosphate, borate, HEPES, and carbonate-bicarbonate buffers.[5] It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the NHS ester.[6] Hydrolysis of the NHS ester is a competing reaction that increases with pH.[2]
-
Maleimide Reaction (Sulfhydryl-reactive): The maleimide group is most reactive and specific towards sulfhydryl groups at a pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide group can also react with primary amines, and its rate of hydrolysis increases, reducing the efficiency of the desired sulfhydryl conjugation.[2][7]
Temperature and Reaction Time
This compound crosslinking reactions are typically performed at room temperature (20-25°C) or at 4°C. The lower temperature can be used to slow down the reaction, including the hydrolysis of the reactive groups, which can be beneficial for sensitive proteins or when longer reaction times are required.
-
NHS Ester Reaction: This reaction is generally incubated for 30 minutes to 2 hours.[8][9]
-
Maleimide Reaction: This reaction is typically incubated for 1 to 4 hours.
The optimal reaction time should be determined empirically for each specific application.
Buffer Selection
The choice of buffer is critical for a successful this compound crosslinking reaction. The buffer should not contain any extraneous nucleophiles that can react with the crosslinker.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer for the NHS ester reaction, typically at a pH of 7.2-7.4.
-
HEPES Buffer: An excellent choice for maintaining pH in the optimal range for both the NHS ester and maleimide reactions.[6]
-
Borate Buffer: Can be used for the NHS ester reaction in the pH range of 8.0-9.0.
-
MES Buffer: Suitable for the maleimide reaction when a more acidic pH (around 6.5) is desired to ensure specificity for sulfhydryls.[10]
Buffers to Avoid:
-
Tris Buffer: Contains primary amines that will quench the NHS ester reaction.[6]
-
Glycine Buffer: Also contains primary amines and should be avoided for the same reason.
-
Ammonium Bicarbonate: Contains primary amines and is not recommended.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound crosslinking reactions.
| Parameter | Value | Conditions | Reference(s) |
| NHS Ester Reaction | |||
| Optimal pH Range | 7.2 - 8.5 | [5] | |
| Half-life of NHS ester at pH 7.0, 0°C | 4 - 5 hours | [5] | |
| Half-life of NHS ester at pH 8.6, 4°C | 10 minutes | [5] | |
| Recommended Molar Excess of Crosslinker | 10- to 50-fold over the amine-containing protein | For sufficient maleimide activation | [7] |
| Maleimide Reaction | |||
| Optimal pH Range | 6.5 - 7.5 | [1] | |
| Stability | Less stable at pH > 7.5 (hydrolysis and loss of specificity) | [2][7] |
Experimental Protocols
Protocol 1: Two-Step Crosslinking of Two Proteins (Protein A and Protein B)
This protocol describes the conjugation of a protein containing primary amines (Protein A) to a protein containing a free sulfhydryl group (Protein B).
Materials:
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2)
-
Protein B (with a free sulfhydryl group)
-
This compound Crosslinker
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound
-
Reaction Buffer A: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Reaction Buffer B: 20 mM sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
Step 1: Activation of Protein A with this compound
-
Prepare a stock solution of this compound in DMSO or DMF immediately before use.
-
Dissolve Protein A in Reaction Buffer A.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, non-reacted this compound using a desalting column equilibrated with Reaction Buffer B. The maleimide-activated Protein A is now ready for the next step.
Step 2: Conjugation of Maleimide-Activated Protein A to Protein B
-
Immediately add the sulfhydryl-containing Protein B to the purified maleimide-activated Protein A.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, you can add a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) to react with any remaining maleimide groups.
-
The final conjugate can be purified from unconjugated proteins using size-exclusion chromatography or other appropriate purification methods.
Protocol 2: Preparation of an Antibody-Enzyme Conjugate
This protocol outlines the general steps for conjugating an antibody to an enzyme for use in immunoassays.
Materials:
-
Antibody (in amine-free buffer)
-
Enzyme (e.g., Horseradish Peroxidase - HRP) containing a free sulfhydryl group (if not present, it can be introduced using a reagent like Traut's Reagent)
-
Sulfo-SMPT (water-soluble version of this compound)
-
Reaction Buffer: PBS, pH 7.2
-
Quenching Buffer: 100 mM Glycine or Tris, pH 7.5
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Activation:
-
Dissolve the antibody in the Reaction Buffer.
-
Add a 20-fold molar excess of Sulfo-SMPT to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess Sulfo-SMPT using a desalting column equilibrated with PBS.
-
-
Enzyme Conjugation:
-
Immediately mix the maleimide-activated antibody with the sulfhydryl-containing enzyme.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Add Quenching Buffer to stop the reaction.
-
Purify the antibody-enzyme conjugate using size-exclusion chromatography to separate the conjugate from unconjugated antibody and enzyme.
-
Visualizations
Caption: this compound crosslinking reaction mechanism.
Caption: Two-step this compound crosslinking workflow.
References
- 1. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimized TMT-Based Quantitative Cross-Linking Mass Spectrometry Strategy for Large-Scale Interactomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. cores.imp.ac.at [cores.imp.ac.at]
- 7. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Cell Surface Protein Modification Using SMPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl 3-(2-pyridyldithio)propionate (SMPT) is a heterobifunctional crosslinker used to covalently modify cell surface proteins. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues) and a pyridyldithiol group that reacts with sulfhydryl groups (like the side chain of cysteine residues). This dual reactivity makes this compound a versatile tool for various applications, including the development of antibody-drug conjugates (ADCs), cell surface protein interaction studies, and the immobilization of proteins onto surfaces.
These application notes provide detailed protocols and background information for the use of this compound in modifying cell surface proteins, with a focus on quantitative analysis and experimental workflows.
Principle of this compound-Mediated Cell Surface Protein Modification
This compound facilitates the modification of cell surface proteins in a two-step manner. First, the NHS ester of this compound reacts with accessible primary amine groups on cell surface proteins, forming a stable amide bond. This reaction introduces a pyridyldithiol group onto the protein surface. Subsequently, this newly introduced pyridyldithiol can react with a sulfhydryl-containing molecule of interest, forming a disulfide bond. Alternatively, endogenous free sulfhydryl groups on the cell surface can be directly targeted by the pyridyldithiol group of a molecule pre-conjugated with this compound. The disulfide bond formed is cleavable by reducing agents like dithiothreitol (DTT).
Key Features of this compound
-
Heterobifunctional: Possesses two different reactive groups (amine-reactive and sulfhydryl-reactive).
-
Cleavable Disulfide Bond: The resulting linkage can be cleaved by reducing agents, allowing for the release of conjugated molecules.
-
Versatility: Can be used to conjugate a wide range of molecules (e.g., drugs, biotin, fluorescent probes) to cell surface proteins.
Experimental Protocols
Protocol 1: Two-Step Labeling of Cell Surface Proteins with a Sulfhydryl-Containing Molecule using this compound
This protocol describes the modification of cell surface amines with this compound, followed by the conjugation of a sulfhydryl-containing molecule.
Materials:
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
This compound crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing molecule of interest (e.g., a peptide with a terminal cysteine)
-
Quenching buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS.
-
For suspension cells, wash the cells by centrifugation (300 x g for 5 minutes) and resuspend in ice-cold PBS. Repeat three times.
-
Resuspend the final cell pellet in ice-cold PBS to a concentration of 1-5 x 10^6 cells/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.
-
-
Reaction of this compound with Cell Surface Amines:
-
Add the this compound stock solution to the cell suspension to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.
-
Incubate for 30-60 minutes at 4°C with gentle mixing to prevent cell settling.
-
-
Quenching and Washing:
-
Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS to remove excess this compound and quenching buffer.
-
-
Conjugation of Sulfhydryl-Containing Molecule:
-
Prepare a solution of the sulfhydryl-containing molecule in PBS, pH 7.2-7.5. The concentration will depend on the specific molecule and should be in molar excess relative to the estimated number of introduced pyridyldithiol groups.
-
Resuspend the this compound-modified cells in the sulfhydryl-containing molecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Washing and Cell Lysis:
-
Wash the cells three times with ice-cold PBS to remove the unreacted sulfhydryl-containing molecule.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Analysis of Modification:
-
Determine the protein concentration of the cell lysate.
-
Analyze the protein modification by SDS-PAGE and Western blotting using an antibody against the protein of interest or an antibody that recognizes the conjugated molecule. A shift in the molecular weight of the target protein will indicate successful conjugation.
-
To confirm the disulfide linkage, treat a sample of the lysate with DTT (final concentration 50-100 mM) for 30 minutes at 37°C before SDS-PAGE analysis. This should reverse the molecular weight shift.
-
Protocol 2: Quantification of Cell Surface Sulfhydryl Group Modification using Ellman's Reagent
This protocol allows for the quantification of the number of pyridyldithiol groups introduced onto the cell surface after reaction with this compound.
Materials:
-
This compound-modified cells (from Protocol 1, step 4)
-
PBS, pH 7.2
-
Dithiothreitol (DTT)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
DTNB buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Pyridine-2-thione standard solution
-
Spectrophotometer
Procedure:
-
Release of Pyridine-2-thione:
-
Resuspend a known number of this compound-modified cells in PBS.
-
Add DTT to a final concentration of 10-20 mM to cleave the disulfide bond and release pyridine-2-thione.
-
Incubate for 30 minutes at room temperature.
-
Pellet the cells by centrifugation and collect the supernatant.
-
-
Quantification using Ellman's Reagent (Indirect Method):
-
The release of pyridine-2-thione can be monitored by measuring the increase in absorbance at 343 nm (Molar extinction coefficient of pyridine-2-thione is ~8,080 M⁻¹cm⁻¹ at 343 nm).
-
Alternatively, the remaining free thiols in the DTT solution can be quantified. Prepare a reaction mixture containing the supernatant and DTNB in DTNB buffer.
-
Measure the absorbance at 412 nm.
-
The number of sulfhydryl groups can be calculated using the molar extinction coefficient of 2-nitro-5-thiobenzoate (TNB), which is 14,150 M⁻¹cm⁻¹. A decrease in free DTT thiols corresponds to the amount of pyridine-2-thione released.
-
-
Direct Quantification of Pyridine-2-thione:
-
Measure the absorbance of the supernatant at 343 nm.
-
Calculate the concentration of pyridine-2-thione using its molar extinction coefficient (ε₃₄₃ = 8,080 M⁻¹cm⁻¹).
-
From the concentration and the known number of cells, calculate the average number of modified sites per cell.
-
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound for cell surface protein modification. These tables are provided as examples for structuring experimental results.
Table 1: Quantification of this compound Modification on Different Cell Lines
| Cell Line | Initial Cell Number | This compound Concentration (mM) | Incubation Time (min) | Average Pyridine-2-thione Released per Cell (pmol) |
| Jurkat | 1 x 10⁶ | 0.5 | 30 | 1.2 ± 0.2 |
| Jurkat | 1 x 10⁶ | 1.0 | 30 | 2.5 ± 0.4 |
| Jurkat | 1 x 10⁶ | 2.0 | 30 | 4.1 ± 0.6 |
| HEK293 | 1 x 10⁶ | 1.0 | 30 | 1.8 ± 0.3 |
| HeLa | 1 x 10⁶ | 1.0 | 30 | 2.1 ± 0.3 |
Table 2: Efficiency of Conjugating a Cysteine-Containing Peptide to this compound-Modified Cells
| Cell Line | This compound Concentration (mM) | Peptide Concentration (µM) | Conjugation Efficiency (%)* |
| Jurkat | 1.0 | 100 | 65 ± 5 |
| Jurkat | 1.0 | 200 | 82 ± 7 |
| Jurkat | 1.0 | 400 | 91 ± 4 |
| HEK293 | 1.0 | 200 | 75 ± 6 |
*Conjugation efficiency is determined by comparing the amount of peptide conjugated (e.g., by fluorescence or radioactivity) to the amount of available pyridyldithiol groups (determined as in Protocol 2).
Visualizations
The following diagrams illustrate the key workflows and mechanisms described in these application notes.
Caption: Reaction mechanism of this compound with a cell surface protein.
Application Notes and Protocols for Creating Cleavable Bioconjugates with SMPT for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a paramount goal in modern medicine, particularly in oncology. Antibody-drug conjugates (ADCs) represent a highly successful class of biotherapeutics that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug.[1] The linker connecting the antibody and the drug is a critical component that dictates the stability, efficacy, and safety of the ADC.[2]
Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cell, triggered by specific intracellular conditions.[2] One important class of cleavable linkers utilizes a disulfide bond, which can be selectively cleaved in the reducing environment of the cytoplasm. The intracellular concentration of glutathione (GSH) is significantly higher (1-10 mM) than in the blood plasma (~5 µM), providing a natural mechanism for targeted drug release.[2]
This application note provides detailed protocols and methodologies for the use of Succinimidyl 3-(2-pyridyldithio)propionate (SMPT) as a heterobifunctional crosslinker to create cleavable bioconjugates for drug delivery. This compound contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on the antibody, and a pyridyldithio group that reacts with a sulfhydryl (thiol) group on the drug or a derivatized drug, forming a cleavable disulfide bond.
Principle of this compound Bioconjugation
The creation of a cleavable bioconjugate using this compound involves a two-step process:
-
Antibody Modification: The NHS-ester end of this compound reacts with primary amine groups on the surface of the antibody, primarily the ε-amino group of lysine residues, to form a stable amide bond. This reaction introduces a reactive pyridyldithio group onto the antibody.
-
Drug Conjugation: A thiol-containing drug molecule then reacts with the pyridyldithio-modified antibody. This results in a disulfide exchange reaction, releasing pyridine-2-thione and forming a stable, cleavable disulfide bond between the antibody and the drug.
The resulting bioconjugate is stable in circulation. Upon internalization into a target cell, the high intracellular concentration of reducing agents like glutathione (GSH) leads to the cleavage of the disulfide bond, releasing the active drug.
References
Application Notes and Protocols for Bioconjugation of Peptides using SMPT Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone technique in modern biotechnology and drug development, enabling the covalent linkage of molecules to impart novel functionalities. The heterobifunctional crosslinker, Succinimidyl 3-(2-pyridyldithio)propionate (SMPT), and its analogues like SPDP, are powerful reagents designed for the specific conjugation of peptides and proteins. These crosslinkers contain two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus of a peptide or the side chain of lysine residues), and a pyridyl disulfide group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues). This dual reactivity allows for controlled, stepwise conjugation, minimizing the formation of homodimers and other undesirable side products.
The key feature of the linkage formed by this compound is the disulfide bond, which is cleavable under reducing conditions. This property is particularly advantageous in drug delivery systems, where the conjugated peptide (e.g., a targeting ligand) can be released from its payload (e.g., a cytotoxic drug) within the reducing environment of the cell. This application note provides detailed protocols for the bioconjugation of peptides using this compound, along with methods for purification and characterization of the resulting conjugates.
Chemical Reaction Mechanism
The bioconjugation process using an this compound-type crosslinker involves two primary reactions. First, the NHS ester end of the crosslinker reacts with a primary amine on the first peptide or molecule, forming a stable amide bond and releasing N-hydroxysuccinimide. Second, the pyridyl disulfide end of the now-activated molecule reacts with a sulfhydryl group on the second peptide or molecule, forming a disulfide bond and releasing pyridine-2-thione.
Caption: Reaction mechanism of this compound-mediated peptide conjugation.
Experimental Protocols
Materials and Reagents
-
Peptide with a primary amine (Peptide-NH2)
-
Peptide with a free sulfhydryl group (Peptide-SH)
-
This compound crosslinker (or SPDP)
-
Organic solvent (e.g., DMSO or DMF)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification columns (e.g., desalting spin columns, size-exclusion chromatography column)
-
Spectrophotometer
Protocol 1: One-Step Conjugation of an Amine-Containing Peptide to a Sulfhydryl-Containing Peptide
This protocol is applicable when one peptide contains an accessible primary amine and the other possesses a free sulfhydryl group.
-
Preparation of Reagents:
-
Dissolve the amine-containing peptide (Peptide-NH2) in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the sulfhydryl-containing peptide (Peptide-SH) in Conjugation Buffer. If the sulfhydryl is in a disulfide bond, it must first be reduced. To do this, treat the peptide with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Immediately before use, prepare a 20 mM solution of this compound in an organic solvent like DMSO.[1]
-
-
Activation of Amine-Containing Peptide:
-
Add a 10- to 20-fold molar excess of the this compound solution to the Peptide-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Activated Peptide (Optional but Recommended):
-
Remove excess, non-reacted this compound and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting spin column equilibrated with Conjugation Buffer. This prevents the quenching of the sulfhydryl-containing peptide in the next step.
-
-
Conjugation to Sulfhydryl-Containing Peptide:
-
Immediately mix the activated (and optionally purified) peptide with the sulfhydryl-containing peptide solution. A 1:1 molar ratio is a good starting point, but optimization may be required.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Monitoring the Reaction:
-
Purification of the Conjugate:
-
The final peptide-peptide conjugate can be purified from unreacted peptides and byproducts using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Protocol 2: Two-Step Conjugation when Both Peptides Lack a Free Sulfhydryl
This protocol is used when both peptides to be conjugated have primary amines but no free sulfhydryls. One peptide is first modified with this compound, then its pyridyl disulfide group is reduced to generate a free sulfhydryl, which can then react with a second peptide that has been activated with this compound.
-
Modification of Both Peptides with this compound:
-
Separately dissolve each peptide in Conjugation Buffer at 1-5 mg/mL.
-
React each peptide with a 10- to 20-fold molar excess of this compound solution for 30-60 minutes at room temperature.
-
Remove excess this compound from both reaction mixtures using separate desalting spin columns.
-
-
Generation of a Free Sulfhydryl on One Peptide:
-
To one of the this compound-modified peptides, add DTT to a final concentration of 50 mM.[1]
-
Incubate for 30 minutes at room temperature to reduce the pyridyl disulfide and expose a free sulfhydryl group.
-
Remove the DTT and the released pyridine-2-thione using a desalting spin column equilibrated with Conjugation Buffer.
-
-
Conjugation of the Two Modified Peptides:
-
Mix the sulfhydryl-containing peptide with the this compound-activated peptide.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using SEC or RP-HPLC as described in Protocol 1.
-
Experimental Workflow
Caption: Experimental workflow for one-step peptide bioconjugation.
Data Presentation
Quantitative Monitoring of Reaction
The release of pyridine-2-thione provides a direct measure of the extent of the sulfhydryl reaction. This can be used to determine the number of sulfhydryl groups that have reacted.
| Parameter | Value | Reference |
| Molar Extinction Coefficient of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ | [1] |
| Wavelength for Measurement | 343 nm | [1][2] |
Calculation of Sulfhydryl Modification:
Moles of Sulfhydryl = (Absorbance at 343 nm) / 8080
Characterization of Peptide Conjugate
The final product should be characterized to confirm successful conjugation and assess purity.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess molecular weight increase and purity | A band shift corresponding to the combined molecular weight of the two peptides. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm the exact mass of the conjugate | A peak corresponding to the theoretical mass of the conjugated peptide.[4] |
| RP-HPLC | Determine purity and quantify the conjugate | A new peak with a different retention time from the starting peptides, indicating the formation of the conjugate.[5] |
Stability and Cleavage of the Disulfide Linkage
The disulfide bond formed by the this compound crosslinker is stable under normal physiological conditions but can be cleaved by reducing agents. This is a critical feature for applications requiring intracellular release of the peptide.
-
In Vitro Cleavage: The disulfide bond can be readily cleaved by incubation with reducing agents such as 50 mM DTT for 30 minutes at room temperature.[1]
-
Intracellular Cleavage: The higher concentration of intracellular glutathione (GSH) can facilitate the cleavage of the disulfide bond, leading to the release of the conjugated peptide inside the cell.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Inactive sulfhydryl groups- Hydrolysis of NHS ester- Incorrect buffer pH | - Ensure complete reduction of any existing disulfide bonds in the peptide.- Use freshly prepared this compound solution.- Maintain pH between 7.2 and 7.5 for the NHS ester reaction and between 7 and 8 for the pyridyl disulfide reaction.[2] |
| Precipitation of Peptide | Peptide solubility issues after modification. | Perform a small-scale trial to determine the maximum amount of peptide that can be added without causing precipitation.[3] |
| Presence of Multiple Products | - Non-specific reactions- Formation of homodimers | - Purify the activated peptide before conjugation.- Optimize the molar ratio of the reactants. |
Conclusion
The use of the this compound crosslinker provides a reliable and controlled method for the bioconjugation of peptides. The ability to form a cleavable disulfide linkage makes it particularly suitable for the development of targeted drug delivery systems and other advanced therapeutics. By following the detailed protocols and characterization methods outlined in these application notes, researchers can successfully synthesize and purify well-defined peptide conjugates for a wide range of applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. youtube.com [youtube.com]
- 4. jchemrev.com [jchemrev.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in SMPT Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing SMPT (Succinimidyl 3-(maleimidopropionyl)oxy)propionate) and other related heterobifunctional crosslinker conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound conjugation?
A1: this compound is a heterobifunctional crosslinker, meaning it has two different reactive groups that facilitate a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester end of this compound reacts with primary amines (like the side chain of lysine residues or the N-terminus) on the first protein or molecule, forming a stable amide bond. This step "activates" the molecule with a maleimide group. Second, the maleimide group reacts specifically with a free sulfhydryl (thiol) group (from a cysteine residue) on the second protein or molecule, forming a stable thioether bond. This two-step process allows for the controlled conjugation of two different molecules.[1][2]
Q2: My final conjugate yield is significantly lower than expected. What are the most common causes?
A2: Low yield in this compound conjugation can stem from several factors throughout the two-step process. The most frequent culprits include:
-
Hydrolysis of Reagents: Both the NHS ester and the maleimide groups are susceptible to hydrolysis in aqueous solutions. The NHS ester's half-life is significantly reduced at higher pH, while the maleimide group can also hydrolyze, rendering it unreactive towards thiols.[3]
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the NHS ester.[2][4] Similarly, sulfhydryl-containing reagents (like DTT or beta-mercaptoethanol) in the maleimide reaction step will consume the maleimide groups before they can react with the target protein.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can drastically reduce conjugation efficiency.[]
-
Issues with Starting Materials: The protein or molecule to be conjugated may have a low number of accessible primary amines or free sulfhydryls. The purity of the starting materials is also crucial, as contaminants can interfere with the reaction.[6]
-
Protein Aggregation or Precipitation: The addition of the crosslinker or changes in buffer conditions can sometimes lead to protein aggregation, reducing the amount of soluble, reactive protein available for conjugation.
Q3: How can I optimize the NHS ester reaction step for better yield?
A3: To maximize the efficiency of the NHS ester reaction, consider the following optimizations:
-
Buffer Selection: Use a non-amine-containing buffer such as Phosphate Buffered Saline (PBS), MES, or HEPES at a pH between 7.2 and 8.5.[3] The optimal pH for the NHS ester reaction is typically between 8.3 and 8.5.[7][8]
-
Molar Ratio: Empirically determine the optimal molar excess of the this compound crosslinker to your protein. A common starting point is a 10- to 50-fold molar excess.[2][9] Dilute protein solutions may require a higher molar excess.[9]
-
Reaction Time and Temperature: The reaction is typically carried out for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.[2][3]
-
Reagent Preparation: Always prepare the this compound solution immediately before use. Do not store it in solution, as it is moisture-sensitive and will hydrolyze.[2][4] If this compound has low aqueous solubility, it can be dissolved in an organic solvent like DMSO or DMF first.[7][8]
Q4: What are the key parameters to control for the maleimide-thiol reaction?
A4: The success of the second conjugation step hinges on these factors:
-
pH Control: The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[1] At pH values above 7.5, the maleimide group can also react with primary amines, leading to undesirable side products.
-
Absence of Reducing Agents: Ensure that all reducing agents used to generate free sulfhydryls (e.g., DTT, TCEP) are completely removed before adding the maleimide-activated molecule. This is typically achieved through desalting columns or dialysis.[2]
-
Presence of Free Sulfhydryls: Confirm that your protein has accessible and reduced cysteine residues. If necessary, disulfide bonds can be selectively reduced to generate free thiols. Be aware that complete reduction of all disulfide bonds can lead to protein denaturation and loss of activity.[2]
Q5: How can I accurately quantify the efficiency of my conjugation reaction?
A5: Several methods can be used to assess conjugation efficiency:
-
SDS-PAGE Analysis: A simple and common method is to run the reaction mixture on an SDS-PAGE gel. A successful conjugation will result in a new band with a higher molecular weight corresponding to the conjugated product. The intensity of the bands can give a qualitative or semi-quantitative measure of the yield.
-
Spectrophotometry: If the molecule being conjugated has a unique absorbance spectrum, you can use this to quantify its incorporation. For example, the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) is often determined spectrophotometrically.[10]
-
Mass Spectrometry: For a precise and quantitative analysis, mass spectrometry (MS) can be used to identify and quantify the conjugated and unconjugated species.[11][12]
-
Chromatography: Techniques like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) can be used to separate the conjugate from the starting materials and quantify the yield.[10]
Troubleshooting Guides
Table 1: Troubleshooting Low Yield in the NHS Ester Activation Step
| Symptom | Potential Cause | Recommended Solution |
| Low or no activation of the first molecule | Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS, MES, or HEPES at pH 7.2-8.5.[2][4] |
| Hydrolysis of the this compound crosslinker. | Prepare the this compound solution immediately before use. Avoid moisture.[2][4] If using a stock solution in organic solvent, ensure the solvent is anhydrous. | |
| Suboptimal pH for the NHS ester reaction. | Adjust the reaction buffer pH to the optimal range of 8.3-8.5.[7][8] | |
| Insufficient molar excess of the crosslinker. | Increase the molar ratio of this compound to the protein. Start with a 20-fold excess and optimize.[2] | |
| Low concentration of the protein. | Concentrate the protein solution before the reaction. Dilute protein solutions often require a higher molar excess of the crosslinker.[6][9] | |
| Inaccessible primary amine groups on the protein. | Denature the protein under mild conditions if its native structure allows, or consider using a longer spacer arm crosslinker. |
Table 2: Troubleshooting Low Yield in the Maleimide-Thiol Conjugation Step
| Symptom | Potential Cause | Recommended Solution |
| Low or no conjugation to the second molecule | Presence of residual reducing agents (e.g., DTT, TCEP). | Ensure complete removal of reducing agents after the reduction step using a desalting column or dialysis.[2] |
| Re-oxidation of sulfhydryl groups to disulfides. | Perform the conjugation reaction immediately after the reduction and desalting steps. Consider working in a low-oxygen environment. | |
| Suboptimal pH for the maleimide reaction. | Adjust the reaction buffer pH to the optimal range of 6.5-7.5.[1] | |
| Hydrolysis of the maleimide group. | Perform the reaction promptly after activating the first molecule and purifying it. Avoid prolonged exposure to high pH. | |
| Insufficient number of accessible free sulfhydryls. | Optimize the reduction conditions to generate more free thiols without denaturing the protein. Confirm the presence of free thiols using Ellman's reagent.[1] | |
| Steric hindrance preventing the reaction. | Consider using a crosslinker with a longer spacer arm to overcome steric hindrance. |
Experimental Protocols
Protocol: Two-Step this compound Conjugation
This protocol provides a general framework. Molar ratios and reaction times should be optimized for each specific application.
Materials:
-
Protein 1 (to be activated with this compound)
-
Protein 2 (containing a free sulfhydryl)
-
This compound crosslinker
-
Amine-free conjugation buffer (e.g., 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5)
-
Anhydrous DMSO or DMF (if needed)
-
Reducing agent (e.g., TCEP)
-
Desalting columns
Procedure:
Step 1: Activation of Protein 1 with this compound
-
Prepare Protein 1 in the amine-free conjugation buffer. Ensure any buffers containing primary amines have been removed via dialysis or a desalting column.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein 1 solution.[9]
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with a buffer at pH 6.5-7.5.
Step 2: Conjugation to Sulfhydryl-Containing Protein 2
-
If Protein 2 contains disulfide bonds, reduce them using a suitable reducing agent like TCEP.
-
Remove the reducing agent completely using a desalting column equilibrated with a degassed buffer at pH 6.5-7.5.
-
Immediately combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2. A 1.5- to 2-fold molar excess of the activated protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule thiol like cysteine or beta-mercaptoethanol.
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography.
Visualizations
Caption: Experimental workflow for a two-step this compound conjugation reaction.
Caption: A logical flowchart for troubleshooting low yield in conjugation reactions.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Antibody Conjugation Troubleshooting [bio-techne.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. proteochem.com [proteochem.com]
- 10. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SMPT crosslinking efficiency for specific proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their SMPT (Succinimidyl 4-(p-maleimidophenyl)butyrate) crosslinking experiments for specific proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker containing an NHS ester and a maleimide group. The NHS ester reacts with primary amines (like the side chain of lysine residues) on one protein, while the maleimide group reacts with sulfhydryl groups (like the side chain of cysteine residues) on a second protein, forming a stable covalent bond between the two.
Q2: What are the optimal pH conditions for this compound crosslinking?
The two reactive groups of this compound have different optimal pH ranges. The NHS ester reaction with primary amines is most efficient at a pH of 7.2-8.5.[1][2] The maleimide reaction with sulfhydryl groups is most specific and efficient at a pH of 6.5-7.5.[2][3] Therefore, a two-step crosslinking procedure is often recommended, or a compromise pH of 7.2-7.5 for a one-step reaction.[2]
Q3: My protein of interest does not have any free sulfhydryl groups. Can I still use this compound?
Yes. If your protein lacks free sulfhydryls, you can introduce them by either reducing existing disulfide bonds with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), or by modifying primary amines with reagents like Traut's Reagent (2-iminothiolane) or SATA (N-succinimidyl S-acetylthioacetate) to add sulfhydryl groups.
Q4: How should I prepare and store my this compound crosslinker?
This compound is moisture-sensitive.[2] It should be stored in a desiccated environment at the recommended temperature (typically 4°C or -20°C).[2] Stock solutions should be prepared immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[2][4][5]
Q5: How can I stop the crosslinking reaction?
The NHS ester reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[1] The maleimide reaction can be quenched by adding an excess of a sulfhydryl-containing compound like β-mercaptoethanol or dithiothreitol (DTT).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no crosslinking efficiency | 1. Hydrolyzed crosslinker: this compound is moisture-sensitive. | 1. Use fresh, high-quality this compound. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][4][5] |
| 2. Incorrect buffer composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the NHS ester reaction. Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the maleimide reaction.[1][3] | 2. Use amine-free and thiol-free buffers such as PBS, HEPES, or borate buffer.[1][5] | |
| 3. Suboptimal pH: The pH is outside the optimal range for either the NHS ester or maleimide reaction. | 3. For a two-step protocol, ensure the pH for the NHS ester reaction is 7.2-8.5 and for the maleimide reaction is 6.5-7.5. For a one-step protocol, use a compromise pH of 7.2-7.5.[1][2][3] | |
| 4. Insufficient molar excess of crosslinker: The concentration of this compound is too low relative to the protein concentration. | 4. Optimize the molar ratio of this compound to protein. A 10- to 50-fold molar excess is a good starting point.[4] | |
| 5. Lack of accessible reactive groups: The primary amines or sulfhydryl groups on the proteins are not accessible to the crosslinker. | 5. Confirm the presence and accessibility of reactive groups. Consider introducing sulfhydryl groups if necessary. | |
| Protein precipitation or aggregation | 1. Over-crosslinking: Excessive crosslinking can alter the protein's net charge and solubility. | 1. Reduce the molar excess of the crosslinker or decrease the reaction time.[6] |
| 2. Hydrophobic nature of the crosslinker: this compound is hydrophobic, which can lead to aggregation of some proteins. | 2. Consider using a water-soluble analog like Sulfo-SMPB. If using this compound, ensure the final concentration of the organic solvent is low (<10%).[2] | |
| High background or non-specific crosslinking | 1. Reaction pH is too high: At pH values > 7.5, the maleimide group can start to react with primary amines.[2][3] | 1. Maintain the pH of the maleimide reaction at or below 7.5. |
| 2. Excess unreacted crosslinker: Failure to remove excess this compound after the first step of a two-step protocol. | 2. Use a desalting column or dialysis to efficiently remove unreacted crosslinker before adding the second protein. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Crosslinking
| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide Reaction (Sulfhydryl-reactive) |
| pH Range | 7.2 - 8.5[1][2] | 6.5 - 7.5[2][3] |
| Recommended Buffers | Phosphate, Borate, HEPES, Bicarbonate/Carbonate[1][5] | Phosphate (PBS), HEPES, MES[4] |
| Incubation Time | 30 minutes to 2 hours[2][6] | 1 to 2 hours[7] |
| Temperature | 4°C to Room Temperature[2][6] | 4°C to Room Temperature[7] |
Table 2: Molar Ratio Optimization
| Molar Excess of Crosslinker to Protein | Expected Outcome | Considerations |
| 5- to 20-fold | A good starting range for initial experiments. | May result in a lower degree of labeling. |
| 20- to 50-fold | Often provides a good balance between efficiency and preventing over-crosslinking.[4] | Higher end of this range may be necessary for less reactive proteins. |
| > 50-fold | May be required for low concentration protein solutions or proteins with few reactive groups. | Increased risk of protein precipitation and non-specific crosslinking.[6] |
Detailed Experimental Protocol: Two-Step Crosslinking of Protein A (Amine-containing) to Protein B (Sulfhydryl-containing)
This protocol provides a general guideline. Optimal conditions may vary for specific proteins and should be determined empirically.
Materials:
-
Protein A (in an amine-free buffer, e.g., PBS)
-
Protein B (with at least one free sulfhydryl group, in a thiol-free buffer, e.g., PBS)
-
This compound crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer for NHS ester: 1M Tris-HCl, pH 7.5
-
Quenching Buffer for Maleimide: 100mM Cysteine or β-mercaptoethanol
-
Desalting columns
Procedure:
Step 1: Modification of Protein A with this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve Protein A in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the Protein A solution to achieve a 10- to 20-fold molar excess of this compound over Protein A.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Optional Quenching: Add Quenching Buffer for NHS ester to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer. Collect the fractions containing the modified Protein A.
Step 2: Conjugation of Modified Protein A to Protein B
-
Immediately add the sulfhydryl-containing Protein B to the purified, this compound-modified Protein A. A 1:1 molar ratio of Protein A to Protein B is a good starting point.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.
-
Quench the maleimide reaction by adding Quenching Buffer for Maleimide to a final concentration of 10-20 mM and incubating for 15 minutes at room temperature.
-
The final conjugate can be purified from unreacted proteins using size-exclusion chromatography or other appropriate purification methods.
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Issues with SMPT solubility and how to resolve them
Welcome to the technical support center for SMPT (Succinimidyl 3-(2-pyridyldithio)propionate). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a primary focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) and a pyridyldithio group that reacts with sulfhydryl groups (like the side chain of cysteine residues). This makes it a valuable tool for creating stable conjugates between two different molecules, such as proteins, peptides, or antibodies, for various applications in research and drug development.
Q2: Why is my this compound not dissolving in aqueous buffers?
A: this compound, like many other NHS esters, is not readily soluble in aqueous buffers.[1][2] The NHS ester group is susceptible to hydrolysis in the presence of water, which would deactivate the crosslinker.[2][3][4] Therefore, it is standard practice to first dissolve this compound in a dry, water-miscible organic solvent before adding it to your aqueous reaction mixture.[1][2]
Q3: What are the recommended solvents for dissolving this compound?
A: The most commonly recommended solvents for dissolving this compound and other NHS ester crosslinkers are anhydrous (dry) dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2][3] It is crucial to use a high-purity, anhydrous grade of these solvents to prevent premature hydrolysis of the this compound.
Q4: How should I store my this compound crosslinker?
A: this compound is sensitive to moisture. It should be stored in a cool, dry place, ideally at -20°C with a desiccant.[5] Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture inside.[5]
Q5: What is the optimal pH for reacting this compound with proteins?
A: The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5.[2][6] Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or borate buffers, should be used.[2][5] Avoid using buffers like Tris or glycine, as they will compete for reaction with the NHS ester.[1][5]
Troubleshooting Guide: this compound Solubility Issues
| Problem | Possible Cause | Solution |
| This compound powder does not dissolve in the organic solvent (DMSO or DMF). | 1. The solvent is not anhydrous. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO or DMF. |
| 2. The concentration is too high. | 2. Try to dissolve a smaller amount of this compound or add more solvent to decrease the concentration. | |
| 3. The this compound has degraded due to improper storage. | 3. If the powder appears clumpy or discolored, it may have been exposed to moisture. Use a fresh vial of this compound. | |
| A precipitate forms immediately upon adding the this compound/organic solvent solution to the aqueous reaction buffer. | 1. The solubility of this compound in the final aqueous solution has been exceeded. | 1. Ensure the final concentration of the organic solvent in the reaction mixture is between 0.5% and 10%.[2] A higher percentage may be necessary but could affect your protein's stability. |
| 2. The buffer composition is incompatible. | 2. Ensure your buffer does not contain components that could react with or reduce the solubility of this compound. | |
| 3. The temperature of the buffer is too low. | 3. While reactions are often performed at 4°C to slow hydrolysis, initial mixing can be done at room temperature before cooling. | |
| The crosslinking reaction is inefficient or fails, suggesting the this compound was not fully dissolved or was inactive. | 1. The this compound hydrolyzed before reacting with the protein. | 1. Prepare the this compound solution immediately before use. Do not prepare stock solutions for long-term storage.[5][7] |
| 2. The this compound was not fully dissolved, leading to an inaccurate concentration. | 2. Ensure the this compound is completely dissolved in the organic solvent before adding it to the reaction buffer. Gentle vortexing can help. | |
| 3. The pH of the reaction buffer is too low. | 3. Check the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.[2][6] |
Quantitative Data on this compound Solubility
Precise quantitative solubility data for this compound in various organic solvents is not extensively published. However, based on the known properties of similar NHS esters and available information, the following table provides a general guide.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing stock solutions. Use anhydrous grade.[1][3] |
| Dimethylformamide (DMF) | Soluble | Recommended for preparing stock solutions. Use anhydrous grade.[1][3] |
| Aqueous Buffers (e.g., PBS) | Insoluble/Very Low | This compound will rapidly hydrolyze in aqueous solutions.[1][3] |
| Ethanol, Methanol | Limited Solubility | Not generally recommended as primary solvents for stock solutions. |
| Chloroform, Dichloromethane | Soluble | Can be used, but DMSO and DMF are more common for biological applications due to their miscibility with water. |
Note: For an in vivo application, one protocol suggests a clear solution of ≥ 5 mg/mL can be achieved in a mixture of DMSO, PEG300, Tween-80, and saline, though the saturation point is not known.[8]
Experimental Protocols
Protocol for Dissolving this compound
This protocol describes the standard procedure for dissolving this compound for a typical protein conjugation reaction.
Materials:
-
This compound crosslinker
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Protein solution to be modified
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature for at least 15 minutes to prevent moisture condensation.[5]
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube gently until the this compound is completely dissolved. This solution should be prepared immediately before use.[5][7]
-
-
Add this compound to Protein Solution:
-
Slowly add the calculated volume of the this compound stock solution to your protein solution while gently stirring or vortexing.
-
Ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is kept low (typically below 10%) to avoid denaturation of the protein.[2]
-
-
Incubate: Allow the reaction to proceed for the desired time (e.g., 30-60 minutes at room temperature or 2 hours on ice).
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[9]
Visualizations
Caption: Experimental workflow for protein conjugation using this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. covachem.com [covachem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
SMPT crosslinker hydrolysis rate and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the SMPT (Succinimidyl 3-(2-pyridyldithio)propionate) crosslinker.
Troubleshooting Guides
Issue: Low or No Crosslinking Efficiency
If you are observing poor crosslinking results with this compound, several factors could be at play. The primary suspect is often the hydrolysis of the N-hydroxysuccinimide (NHS) ester group, which is highly susceptible to degradation in aqueous environments.
Possible Causes and Solutions:
-
Hydrolysis of the NHS Ester: The NHS ester of this compound is moisture-sensitive and can hydrolyze, rendering it inactive for conjugation to primary amines.
-
Solution: Prepare the this compound solution immediately before use. Use anhydrous solvents like DMSO or DMF to prepare stock solutions. Minimize the time the crosslinker is in an aqueous buffer before adding it to your protein or molecule of interest.
-
-
Incorrect Buffer pH: The rate of NHS ester hydrolysis is significantly influenced by pH. As the pH increases, the rate of hydrolysis increases.[1][2]
-
Solution: Perform conjugation reactions at a pH between 7.2 and 8.0. While the reaction with primary amines is more efficient at slightly alkaline pH, the stability of the NHS ester decreases. Finding the optimal balance is key. Avoid buffers with primary amines, such as Tris, as they will compete with your target molecule for reaction with the crosslinker.[2]
-
-
Low Protein Concentration: The hydrolysis of the NHS ester is a competing reaction with the desired amine conjugation. At low protein concentrations, the crosslinker is more likely to hydrolyze before it can react with the target amine.[2]
-
Solution: Increase the concentration of your protein or molecule to favor the crosslinking reaction over hydrolysis.
-
Issue: Inconsistent Results Between Experiments
Variability in crosslinking efficiency can be frustrating. The key to reproducibility is controlling the reaction conditions.
Possible Causes and Solutions:
-
Inconsistent Reaction Times and Temperatures: The half-life of the NHS ester is dependent on both time and temperature.
-
Solution: Standardize your reaction times and temperatures. For example, perform all reactions for 30 minutes at room temperature. For less stable proteins, the reaction can be performed at 4°C, but the reaction time may need to be extended.
-
-
Variability in Buffer Preparation: Small differences in pH can lead to significant changes in the rate of hydrolysis.
-
Solution: Use a calibrated pH meter to prepare your buffers accurately. Prepare fresh buffers for each experiment to avoid any changes in pH over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the rate of hydrolysis for the this compound crosslinker?
Q2: How can I prevent the hydrolysis of my this compound crosslinker?
A2: To minimize hydrolysis, follow these best practices:
-
Storage: Store the this compound powder in a desiccator at -20°C.
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or DMF and store them in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
-
Reaction Buffer: Use a non-amine-containing buffer at a pH between 7.2 and 8.0, such as phosphate-buffered saline (PBS).
-
Reaction Time: Add the this compound solution to your sample immediately after preparing the aqueous working solution.
Q3: What is the optimal pH for using the this compound crosslinker?
A3: The optimal pH for using this compound is a compromise between the reactivity with primary amines and the stability of the NHS ester. A pH range of 7.2-8.0 is generally recommended.[1][2] At this pH, the primary amines are sufficiently nucleophilic to react efficiently, while the rate of hydrolysis is manageable.
Q4: Can I use Tris buffer for my crosslinking reaction?
A4: No, you should not use Tris buffer or any other buffer containing primary amines. The primary amines in the buffer will compete with your target molecule for reaction with the NHS ester of this compound, significantly reducing your crosslinking efficiency.[2]
Quantitative Data Summary
The stability of the NHS ester is critical for successful crosslinking. The following table summarizes the effect of pH and temperature on the half-life of NHS esters, which is the reactive group in the this compound crosslinker.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7.0 | Room Temperature | Several hours |
| 9.0 | Room Temperature | < 10 minutes |
Data compiled from general information on NHS ester stability.[1][2]
Experimental Protocols
Protocol: General Procedure for Crosslinking with this compound
This protocol provides a general workflow for conjugating a protein with this compound. Optimization may be required for specific applications.
-
Materials:
-
This compound crosslinker
-
Anhydrous DMSO or DMF
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Desalting column
-
-
Procedure: a. Equilibrate the protein of interest to room temperature. b. Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use. c. Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess. d. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. e. Remove excess, non-reacted crosslinker using a desalting column equilibrated with the desired buffer.
Protocol: Assessing this compound Hydrolysis
This protocol allows for the indirect measurement of NHS ester hydrolysis by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
-
Materials:
-
This compound crosslinker
-
Reaction buffer at various pH values (e.g., pH 7.0, 8.0, 9.0)
-
UV-Vis spectrophotometer
-
-
Procedure: a. Prepare a fresh solution of this compound in the reaction buffer of interest. b. Immediately measure the absorbance of the solution at 260 nm at time zero. c. Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) over a period of time (e.g., 1-2 hours). d. An increase in absorbance at 260 nm indicates the release of NHS and therefore the hydrolysis of the NHS ester. e. Plot the absorbance at 260 nm versus time to determine the rate of hydrolysis under different pH conditions.
Visualizations
Caption: Reaction scheme of this compound with a primary amine and the competing hydrolysis reaction.
Caption: Troubleshooting decision tree for low this compound crosslinking efficiency.
References
Technical Support Center: Purification of SMPT Conjugation Mixtures
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted Succinimidyl 3-(2-pyridyldithio)propionate (SMPT) and its byproducts from protein conjugation reaction mixtures.
Understanding the Reaction and Unwanted Components
The conjugation of proteins using the this compound crosslinker involves the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues) on the protein surface. This reaction forms a stable amide bond, linking the pyridyldithiol group to the protein. However, the reaction mixture will inevitably contain unreacted this compound and its hydrolysis byproducts, which must be removed to ensure the purity and functionality of the final conjugate.
The primary components to be removed are:
-
Unreacted this compound: The intact crosslinker that did not react with the protein.
-
N-hydroxysuccinimide (NHS): A byproduct released upon the reaction of the NHS ester with an amine or through hydrolysis.
-
3-(2-pyridyldithio)propionic acid: The byproduct of this compound hydrolysis, where the NHS ester has reacted with water instead of an amine.
These small molecules can interfere with downstream applications by reacting with other molecules, causing toxicity, or affecting the stability of the conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound and its byproducts?
A1: The most effective and widely used methods for removing small molecules like unreacted this compound and its byproducts from larger protein conjugates are size-based separation techniques. These include:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatography technique that separates molecules based on their hydrodynamic radius. Larger molecules (the protein conjugate) elute first, while smaller molecules (unreacted this compound and byproducts) are retained in the pores of the chromatography resin and elute later.
-
Dialysis: A process that involves the diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The protein conjugate is retained within the dialysis tubing or cassette, while the smaller, unwanted molecules diffuse into a large volume of external buffer.
-
Diafiltration (Tangential Flow Filtration - TFF): A filtration-based method that uses a semi-permeable membrane to separate molecules by size. The reaction mixture is passed tangentially across the membrane surface. The larger conjugate is retained, while smaller molecules pass through the membrane with the buffer. This is a faster and more scalable alternative to traditional dialysis.[1][2][3]
Q2: How do I choose the right purification method?
A2: The choice of purification method depends on several factors, including the scale of your experiment, the required purity, and the available equipment.
-
For small-scale (lab-scale) purifications requiring high purity, Size Exclusion Chromatography (SEC) is often the preferred method due to its high resolving power.
-
For routine desalting and buffer exchange at the lab scale, dialysis is a simple and effective, albeit slower, option.[4][5]
-
For larger-scale productions (pilot and process scale), diafiltration is the most efficient method due to its speed and scalability.[1][2][3]
Q3: What are the signs of incomplete removal of this compound or its byproducts?
A3: Incomplete removal of these small molecules can manifest in several ways:
-
Inconsistent or unexpected results in downstream assays: The reactive groups on unreacted this compound can cross-react with other components in your assay.
-
Instability of the conjugate: The presence of reactive small molecules can lead to further, unwanted reactions over time.
-
High background signal in analytical characterization: Techniques like mass spectrometry may show peaks corresponding to the unreacted crosslinker or its byproducts.
-
Cellular toxicity in in-vitro or in-vivo studies: Unreacted crosslinkers can be cytotoxic.
Q4: How can I quantify the amount of unreacted this compound in my sample?
A4: Quantifying unreacted this compound can be challenging directly in the protein mixture. A common approach is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector to analyze the small molecule flow-through from a size exclusion column or the dialysate from dialysis. The pyridyldithiol group has a characteristic UV absorbance that can be used for quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound-conjugated proteins.
Troubleshooting Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor separation of conjugate from small molecules | Inappropriate column choice: The pore size of the SEC resin is not suitable for the size difference between your protein conjugate and the small molecules. | Select an SEC column with a fractionation range appropriate for your protein's molecular weight. The small molecules should be well within the inclusion volume of the column. |
| Low resolution: The column is too short, or the flow rate is too high. | Use a longer column for better resolution. Decrease the flow rate to allow for more efficient separation. | |
| Low protein recovery | Non-specific binding to the column matrix: The protein conjugate is interacting with the SEC resin. | Use a column with a matrix known for low protein binding (e.g., silica-based with a hydrophilic coating). Modify the mobile phase by adding a small amount of organic solvent (e.g., isopropanol) or increasing the salt concentration to minimize hydrophobic or ionic interactions.[6] |
| Protein aggregation: The protein is aggregating and precipitating on the column. | Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability. Filter the sample through a 0.22 µm filter before loading it onto the column. | |
| Broad peaks | Sample viscosity is too high: A highly concentrated protein sample can lead to band broadening. | Dilute the sample before injection. Be aware that this will also dilute the final product. |
| Column is overloaded: Too much protein has been loaded onto the column. | Reduce the sample loading volume or concentration. As a rule of thumb, the sample volume should not exceed 2-5% of the total column volume for optimal resolution. |
Troubleshooting Dialysis and Diafiltration
| Problem | Possible Cause | Solution |
| Inefficient removal of small molecules | Insufficient buffer exchange: The volume of the dialysis buffer is too small, or the buffer changes are not frequent enough. | Use a large volume of dialysis buffer (at least 200-500 times the sample volume).[1] Change the buffer several times (e.g., after 2-4 hours, and then overnight). For diafiltration, ensure at least 5-7 diavolumes are exchanged. |
| Incorrect Molecular Weight Cut-Off (MWCO): The MWCO of the dialysis membrane is too close to the molecular weight of the small molecules. | Use a dialysis membrane with an MWCO that is significantly smaller than your protein conjugate but large enough to allow free passage of this compound and its byproducts (e.g., a 10 kDa MWCO membrane is suitable for most antibody conjugations). | |
| Protein loss | Membrane is compromised: The dialysis tubing or cassette has a leak. | Inspect the dialysis membrane for any damage before use. Handle the membrane carefully to avoid punctures. |
| MWCO is too large: The MWCO of the membrane is too close to the molecular weight of your protein, leading to protein loss. | Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your protein. | |
| Sample volume increases during dialysis | Osmotic pressure difference: The buffer inside the dialysis bag has a higher solute concentration than the external buffer. | Ensure the buffer composition inside and outside the dialysis membrane is similar, especially in terms of salt concentration. |
| Slow purification process (Dialysis) | Low diffusion rate: The temperature is too low, or there is no stirring. | Perform dialysis at room temperature if your protein is stable. Gently stir the dialysis buffer to increase the rate of diffusion.[5] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for removing unreacted this compound and byproducts using a laboratory-scale SEC column.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with a fractionation range suitable for the protein conjugate)
-
Chromatography system (e.g., FPLC or HPLC)
-
Purification buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
0.22 µm syringe filters
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer at the desired flow rate (e.g., 1 mL/min for a 10/300 column).
-
Sample Preparation: Centrifuge the conjugation reaction mixture at 14,000 x g for 10 minutes to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the purification buffer at a constant flow rate. Collect fractions corresponding to the different peaks detected by the UV monitor. The protein conjugate will elute first in the void or early elution volume, while the smaller molecules will elute later.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectrophotometry to confirm the presence of the protein conjugate and the absence of small molecule contaminants in the pooled fractions.
Quantitative Data (Typical Values):
| Parameter | Value |
| Column Type | Superdex 200 Increase 10/300 GL |
| Mobile Phase | PBS, pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Sample Load | < 500 µL (for a 24 mL column) |
| Protein Recovery | > 90% |
Protocol 2: Dialysis
This protocol describes the removal of small molecules using dialysis tubing.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Dialysis Membrane: Cut the required length of dialysis tubing and hydrate it in dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Secure one end of the tubing with a clip. Pipette the conjugation mixture into the tubing, leaving some space at the top. Remove excess air and seal the other end with a second clip.
-
Perform Dialysis: Place the sealed dialysis bag in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Change the dialysis buffer after 2-4 hours. Repeat the buffer exchange at least two more times. For maximum removal, perform the final dialysis overnight at 4°C.[2]
-
Recover Sample: Carefully remove the dialysis bag from the buffer, and transfer the purified conjugate to a clean tube.
Quantitative Data (Typical Values):
| Parameter | Value/Recommendation |
| Membrane MWCO | 10,000 Daltons |
| Sample to Buffer Ratio | 1:200 to 1:500 (v/v) |
| Number of Buffer Changes | 3-4 |
| Time per Buffer Change | 2-4 hours, with a final overnight change |
| Expected Removal Efficiency | >99% for small molecules |
Visualizations
Workflow for Purification of this compound-Conjugated Proteins
Caption: Workflow for the purification and analysis of this compound-conjugated proteins.
This compound Conjugation and Hydrolysis Reactions
Caption: Chemical reactions of this compound: conjugation and hydrolysis.
References
- 1. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SMPT Crosslinker Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer pH on the efficiency of reactions using the heterobifunctional crosslinker SMPT (Succinimidyl 3-(2-pyridyldithio)propionate).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal buffer pH for an this compound reaction?
The this compound crosslinker has two different reactive groups, each favored by different pH conditions. Therefore, the "optimal" pH depends on which part of the reaction you are performing. The overall process is typically a two-step reaction, and the pH should be optimized for each step.
-
Amine Reaction (NHS-ester): The N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH₂). This reaction is most efficient at a pH range of 7.0-8.0 .[1]
-
Sulfhydryl Reaction (Pyridyldithiol): The pyridyldithiol group reacts with sulfhydryls (-SH). The optimal pH for this disulfide exchange reaction is more nuanced. While the reaction can proceed over a broad pH range, the ideal condition depends on the specific molecules and desired reaction rate. Some sources indicate an optimum of pH 4-5, while others recommend pH 7-8.[1][2] A higher pH (even up to 9) can increase the reaction rate by promoting the deprotonation of the sulfhydryl group to the more reactive thiolate anion.[3]
For most applications, performing both steps sequentially in a buffer with a pH between 7.2 and 7.5 provides a good balance between amine reactivity, sulfhydryl reactivity, and reagent stability.
Q2: Why is my NHS-ester modification step (reaction with amines) inefficient?
Low efficiency in the first step is often related to pH and buffer choice.
-
pH is too low: Below pH 7.0, the reaction rate of the NHS ester with primary amines slows considerably as the amines are protonated (R-NH₃⁺) and are no longer effective nucleophiles.
-
pH is too high: While the reaction rate with amines increases at higher pH, the NHS ester becomes highly susceptible to hydrolysis. At pH 9, the half-life of the NHS ester can be less than 10 minutes, leading to non-reactive crosslinker before it can bind to the protein.[1]
-
Incorrect Buffer: The reaction buffer must be free of primary amines, which will compete with your target molecule for reaction with the NHS ester. Avoid buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine.
Troubleshooting Steps:
-
Ensure your buffer pH is between 7.0 and 8.0. A common choice is phosphate-buffered saline (PBS) at pH 7.2-7.5.[1]
-
Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[1]
-
Prepare the this compound solution in a dry organic solvent like DMSO or DMF immediately before adding it to your aqueous protein solution to minimize hydrolysis.[1]
Q3: Why is my pyridyldithiol reaction step (reaction with sulfhydryls) inefficient?
Inefficiency in the second step can be due to pH or the presence of reducing agents.
-
Sub-optimal pH: The reactivity of the sulfhydryl group is dependent on its protonation state. At acidic pH, the group is protonated (-SH) and less reactive. As the pH increases above the pKa of the sulfhydryl group (typically ~8.5 for cysteine), it becomes deprotonated to the highly reactive thiolate anion (-S⁻). While the pyridyldithiol group itself reacts with sulfhydryls over a broad pH range, the reaction rate is often faster at slightly alkaline pH due to increased thiolate concentration.[2][3]
-
Presence of Reducing Agents: The pyridyldithiol group forms a disulfide bond, which is reversible. If your buffer contains reducing agents like DTT or β-mercaptoethanol, they will cleave the newly formed bond or reduce the pyridyldithiol group on the this compound crosslinker, preventing the reaction.
Troubleshooting Steps:
-
Consider increasing the pH for the sulfhydryl reaction step to 7.5-8.5 to enhance the reaction rate, but be mindful of the stability of your proteins at this pH.
-
Ensure all buffers are freshly prepared and free from any thiol-containing or disulfide-reducing agents.[1]
-
Monitor the reaction's progress by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.[1][2]
Q4: What buffers are recommended for this compound conjugation, and which should I avoid?
-
Recommended Buffers: Phosphate, borate, carbonate, or HEPES buffers are commonly used for this compound conjugations as they do not contain primary amines.[1] A standard buffer is 100mM sodium phosphate, 150mM NaCl, pH 7.5.[1]
-
Buffers to Avoid: Any buffer containing primary amines will compete with the NHS-ester reaction. The most common examples to avoid are Tris (Trizma) and Glycine . Thiol-containing compounds should also be avoided during the pyridyldithiol reaction step.
Data Summary: pH Effects on this compound Reactive Groups
The following table summarizes the key considerations for buffer pH on the efficiency of the this compound crosslinker's reactive groups.
| Reactive Group | Target Functional Group | Optimal pH Range | Key Considerations at Different pH Levels |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | 7.0 - 8.0 | Below pH 7.0: Amine protonation reduces nucleophilicity, slowing the reaction. Above pH 8.5: Rate of hydrolysis increases significantly, reducing crosslinker half-life (e.g., <10 min at pH 9).[1] |
| Pyridyldithiol | Sulfhydryl (-SH) | Broad (4.0 - 9.0) | Acidic (pH 4-5): Disulfide exchange occurs, but the rate may be slower as sulfhydryls are protonated.[2] Neutral/Slightly Basic (pH 7-8): Good balance of reactivity for many applications.[1] Alkaline (pH > 8.5): Reaction rate increases as sulfhydryls deprotonate to the more reactive thiolate (-S⁻).[3] |
Visualizing the this compound Reaction Workflow
The following diagram illustrates a typical two-step conjugation workflow using this compound.
Visualizing the Impact of pH
The choice of pH involves balancing desired reactions against undesirable side reactions.
General Experimental Protocol
This protocol provides a general outline for a two-step conjugation reaction. Molar excess, concentrations, and incubation times should be optimized for your specific application.
Materials:
-
Protein-A: The protein to be modified, containing primary amines.
-
Molecule-B: The molecule to be conjugated, containing a free sulfhydryl group.
-
This compound Crosslinker
-
Reaction Buffer: E.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5.
-
Organic Solvent: Anhydrous DMSO or DMF.
-
Quenching Buffer (Optional): E.g., 1 M Tris-HCl, pH 8.0.
-
Desalting Columns
Procedure:
Step 1: Modification of Protein-A with this compound
-
Preparation: Dissolve Protein-A in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, prepare a 10-20 mM solution of this compound in anhydrous DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein-A solution. Mix gently and incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, non-reacted this compound and byproducts using a desalting column equilibrated with Reaction Buffer. The eluate is this compound-activated Protein-A.
Step 2: Conjugation of this compound-activated Protein-A with Molecule-B
-
Preparation: Dissolve or dilute Molecule-B in Reaction Buffer.
-
Reaction: Add Molecule-B to the purified this compound-activated Protein-A. A 1.5- to 5-fold molar excess of Molecule-B over Protein-A is a good starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring (Optional): To monitor the reaction, measure the increase in absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.
-
Quenching (Optional): If needed, the reaction can be stopped by adding a small molecule with a free sulfhydryl (e.g., cysteine) to react with any remaining this compound-activated sites.
-
Final Purification: Purify the final conjugate from excess Molecule-B and reaction byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CR [thermofisher.com]
- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guide for SMPT Crosslinking Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for SMPT (Succinimidyl 4-formyl-7-methoxy-1,2,3,4-tetrahydroquinoline) crosslinking experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my crosslinking yield low or non-existent?
Several factors can contribute to low or no crosslinking efficiency. Here are the most common causes and their solutions:
-
Suboptimal Reagent Handling and Storage: this compound is sensitive to moisture.[1] Ensure the reagent is stored in a desiccated environment at the recommended temperature (-20°C for short-term, -80°C for long-term storage) and is warmed to room temperature before opening to prevent condensation.[1] Always prepare this compound solutions immediately before use as stock solutions in aqueous buffers are not recommended due to hydrolysis.[1]
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester of this compound, significantly reducing crosslinking efficiency.[1][2] Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate buffer.[1]
-
Suboptimal pH: The reaction of the NHS ester with primary amines is most efficient at a pH range of 7-9.[1][2] Outside this range, the reaction rate can decrease significantly. The hydrolysis of the NHS ester also increases with higher pH, so a balance must be struck.[3]
-
Insufficient Molar Excess of Crosslinker: The optimal molar ratio of this compound to the protein of interest needs to be determined empirically. A 20- to 50-fold molar excess is a common starting point for dilute protein solutions, while a 10-fold molar excess may be sufficient for more concentrated samples.[4] For complex samples or to ensure higher crosslinking efficiency, a 100- to 300-fold molar excess might be necessary.[4]
-
Inactive Protein: The target protein may not have accessible primary amines (N-terminus or lysine residues) available for crosslinking. Confirm the presence and accessibility of these groups.
-
Hydrolysis of the NHS Ester: The NHS ester of this compound can hydrolyze in aqueous solutions. The rate of hydrolysis increases with pH.[3] Minimize the reaction time in aqueous buffers and work efficiently.
Q2: I am observing a high degree of non-specific binding or aggregation. What could be the cause?
-
Excessive Crosslinker Concentration: While a sufficient molar excess is necessary, too much this compound can lead to uncontrolled crosslinking, resulting in large aggregates that precipitate out of solution. Titrate the this compound concentration to find the optimal balance between crosslinking efficiency and aggregation.
-
Hydrophobic Interactions: this compound itself is relatively hydrophobic. At high concentrations, it may contribute to the precipitation of proteins. Ensure adequate mixing during the addition of the crosslinker to avoid localized high concentrations.
-
Inappropriate Quenching: Failure to effectively quench the crosslinking reaction can lead to continued, non-specific reactions. After the desired incubation time, add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted this compound.[1]
-
Protein Properties: The intrinsic properties of your protein, such as a tendency to self-associate at high concentrations, can be exacerbated by the addition of a crosslinker. Consider optimizing the protein concentration.
Q3: My protein precipitates after adding the this compound crosslinker. How can I prevent this?
Precipitation upon addition of the crosslinker is a common issue and can be addressed by:
-
Optimizing this compound Concentration: As mentioned, high concentrations of the crosslinker can cause aggregation and precipitation. Perform a titration experiment to determine the lowest effective concentration of this compound.
-
Solvent for this compound Stock Solution: this compound is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[2] Ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not cause protein precipitation.
-
Method of Addition: Add the this compound solution to the protein solution slowly and with gentle vortexing. This helps to avoid localized high concentrations of the crosslinker that can lead to immediate precipitation.
-
Protein Concentration: Very high protein concentrations can be more prone to aggregation upon crosslinking. Try reducing the protein concentration.
Q4: How can I confirm that the crosslinking reaction has occurred?
Several methods can be used to verify the success of your crosslinking experiment:
-
SDS-PAGE Analysis: Crosslinked proteins will have a higher molecular weight than their non-crosslinked counterparts. Running both a crosslinked and a non-crosslinked sample on an SDS-PAGE gel will show a shift in the band corresponding to the crosslinked protein. You may observe new, higher molecular weight bands representing the crosslinked complexes.
-
Western Blotting: If you have an antibody for your protein of interest, a Western blot can provide more specific confirmation of the crosslinking by identifying the shifted, higher molecular weight species.
-
Mass Spectrometry (MS): For a detailed analysis, mass spectrometry can identify the specific peptides that have been crosslinked, confirming the interaction and providing structural information.[1][5]
Experimental Protocols
General Two-Step Protocol for this compound Crosslinking
This protocol provides a general framework for crosslinking two proteins (Protein A and Protein B) where Protein A is first modified with this compound, and then the this compound-modified Protein A is used to react with Protein B.
Materials:
-
This compound Crosslinker
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., PBS, HEPES buffer, Borate buffer, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Protein A and Protein B
-
Desalting column
Procedure:
Step 1: Modification of Protein A with this compound
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Prepare Protein A: Dissolve Protein A in the amine-free reaction buffer to a concentration of 1-5 mg/mL.
-
Reaction: Add the this compound solution to the Protein A solution to achieve the desired molar excess (start with a 20-fold molar excess).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the reaction buffer. This is a critical step to prevent unwanted reactions in the next stage.
Step 2: Conjugation of this compound-Modified Protein A to Protein B
-
Prepare Protein B: Protein B should have free sulfhydryl (-SH) groups. If it does not, they can be introduced by reducing existing disulfide bonds with a reagent like DTT, followed by removal of the reducing agent.
-
Reaction: Mix the this compound-modified Protein A with Protein B in the desired molar ratio. The pyridyldithiol group on the this compound-modified Protein A will react with the free sulfhydryls on Protein B.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching (Optional but Recommended): If there is a concern about any remaining reactive groups, the reaction can be quenched by adding a small molecule with a free sulfhydryl group, such as cysteine.
-
Analysis: Analyze the resulting conjugate using SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Crosslinking
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.0 | Balances NHS ester reactivity and hydrolysis.[1][2] |
| Reaction Buffer | PBS, HEPES, Borate | Must be free of primary amines.[1][2] |
| This compound:Protein Molar Excess | 10x - 50x | Optimal ratio should be determined empirically.[4] |
| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations may require less molar excess of this compound. |
| Reaction Time (NHS ester) | 30 - 60 minutes | Longer times can lead to increased hydrolysis. |
| Reaction Time (Pyridyldithiol) | 1 - 2 hours | |
| Quenching Reagent | 1M Tris or Glycine | Final concentration of 20-50 mM.[1] |
| Quenching Time | 15 minutes |
Mandatory Visualizations
Caption: Troubleshooting workflow for low or no this compound crosslinking yield.
Caption: A typical two-step experimental workflow for this compound crosslinking.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. covachem.com [covachem.com]
- 3. Datasheet.Directory: Sale this compound-317-S - Global Supply Chains, Offer Electronic Components, Industrial Automation, Process Automation. [pdf.support]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of a Moisture-Sensitive Crosslinker: A Technical Guide to SMPT Reagent
For Immediate Release
Researchers and drug development professionals working with the heterobifunctional crosslinking reagent SMPT (Succinimidyl 3-(2-pyridyldithio)propionate) now have a dedicated technical support resource to address the critical challenges posed by its moisture sensitivity. This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible bioconjugation outcomes.
The primary challenge in working with this compound lies in the susceptibility of its N-hydroxysuccinimide (NHS) ester group to hydrolysis. This competing reaction with the desired aminolysis can significantly reduce crosslinking efficiency and lead to inconsistent results. This technical support center offers practical solutions to mitigate this issue, ensuring that researchers can confidently utilize this compound in their critical applications, such as the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: How should this compound reagent be properly stored to minimize moisture exposure?
A1: Proper storage is the first line of defense against hydrolysis. This compound powder should be stored at -20°C in a desiccated environment. Unopened vials can be stored for up to 3 years under these conditions. Once a vial is opened, it is crucial to minimize its exposure to atmospheric moisture. It is recommended to aliquot the reagent into smaller, single-use vials. If aliquoting is not feasible, the original vial should be tightly sealed, placed in a resealable bag with a desiccant, and stored at -20°C. For this compound dissolved in an anhydrous solvent like DMSO or DMF, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q2: What is the primary cause of this compound degradation, and how does it affect my experiment?
A2: The primary cause of this compound degradation is the hydrolysis of its N-hydroxysuccinimide (NHS) ester functional group. In the presence of water, the NHS ester is cleaved, yielding an unreactive carboxylic acid and N-hydroxysuccinimide. This hydrolysis reaction competes directly with the intended reaction with primary amines on your target molecule (e.g., lysine residues on a protein). If a significant portion of the this compound reagent hydrolyzes before it can react with your protein, the efficiency of your conjugation reaction will be drastically reduced, leading to low yields of the desired conjugate.
Q3: What are the ideal buffer conditions for performing a conjugation reaction with this compound?
A3: The pH of the reaction buffer is a critical factor. The rate of NHS ester hydrolysis increases significantly with increasing pH. While the aminolysis reaction (the desired reaction with the protein) is also favored at higher pH, a compromise must be reached. A pH range of 7.2-8.0 is generally recommended for reactions with this compound. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the this compound.
Q4: How can I assess if my this compound reagent has been compromised by moisture?
A4: A significant decrease in the yield of your conjugation reaction compared to previous successful experiments can be an indicator of hydrolyzed this compound. While direct measurement of hydrolysis can be complex, a functional test is often the most practical approach. If you suspect your reagent has been compromised, it is best to use a fresh, unopened vial of this compound for a control experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation yield | Hydrolysis of this compound reagent: The NHS ester has been inactivated by moisture. | - Use fresh reagent: Always use a fresh, unopened vial of this compound for critical experiments. - Proper handling: Equilibrate the vial to room temperature before opening to prevent condensation. - Prepare solutions immediately before use: Do not store this compound in aqueous buffers. Dissolve it in a dry, amine-free organic solvent (e.g., DMSO, DMF) immediately before adding it to the reaction mixture. |
| Incorrect buffer composition: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | - Use amine-free buffers: Switch to a recommended buffer such as PBS, HEPES, or Borate buffer at a pH between 7.2 and 8.0. | |
| Suboptimal pH: The pH of the reaction buffer is too low for efficient aminolysis or too high, leading to rapid hydrolysis. | - Optimize pH: Perform small-scale pilot reactions to determine the optimal pH within the 7.2-8.0 range for your specific protein. | |
| Inconsistent results between experiments | Variable moisture exposure: Different levels of moisture have been introduced to the this compound reagent across experiments. | - Standardize handling procedures: Implement a strict protocol for handling the this compound reagent, including equilibration time, and the use of desiccants. - Aliquot the reagent: Upon first use, aliquot the this compound powder into single-use vials to minimize repeated exposure of the stock to moist air. |
| Precipitation of the reagent upon addition to the aqueous buffer | Low aqueous solubility of this compound: this compound is not very soluble in aqueous solutions. | - Use an organic co-solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. Ensure the final concentration of the organic solvent in the reaction is low enough not to affect your protein's stability. |
Experimental Protocol: General Procedure for Protein Conjugation with this compound
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. The molar excess of this compound and reaction times may need to be optimized for specific applications.
Materials:
-
This compound (Succinimidyl 3-(2-pyridyldithio)propionate)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound powder to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve this compound at a concentration of 10-20 mM. Vortex briefly to ensure it is fully dissolved.
-
-
Protein Preparation:
-
Ensure your protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of this compound over the protein.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts by using a desalting column or by dialyzing the reaction mixture against an appropriate buffer (e.g., PBS).
-
Visualizing the Workflow and Troubleshooting Logic
To further aid researchers, the following diagrams illustrate the experimental workflow and the logical steps in troubleshooting common issues.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low this compound conjugation yield.
By adhering to these guidelines and utilizing the provided resources, researchers can overcome the challenges associated with the moisture sensitivity of the this compound reagent and achieve reliable and efficient bioconjugation results.
Validation & Comparative
A Head-to-Head Battle of Linkers: SMPT vs. SPDP in Immunotoxin Preparation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a chemical linker is a critical determinant of an immunotoxin's ultimate success. Among the plethora of options, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) has long been a popular choice. However, the advent of sterically hindered linkers like succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT) has presented a compelling alternative. This guide provides an objective comparison of this compound and SPDP for immunotoxin preparation, supported by experimental data, to aid in the selection of the optimal linker for your research needs.
At the heart of an effective immunotoxin lies the delicate balance between stability in circulation and the efficient release of the cytotoxic payload within the target cell. The linker tethers the targeting antibody to the toxin, and its chemical properties dictate the conjugate's pharmacokinetic profile and therapeutic window. Both this compound and SPDP are heterobifunctional crosslinkers that react with primary amines on the antibody and a sulfhydryl group on the toxin, forming a disulfide bond. This disulfide linkage is designed to be cleaved in the reducing environment of the cell's interior, releasing the toxin to exert its cell-killing effect.
The primary distinction between these two linkers lies in the steric hindrance around the disulfide bond. This compound possesses a benzene ring and a methyl group adjacent to the disulfide bond, which provides significant steric hindrance. This structural feature makes the disulfide bond in this compound-linked conjugates less susceptible to premature cleavage by reducing agents in the bloodstream, such as glutathione.
Performance Under the Microscope: A Data-Driven Comparison
While numerous studies have utilized either this compound or SPDP, direct head-to-head comparative data from a single study is often limited. However, by collating data from various sources with similar experimental frameworks, a clear performance trend emerges.
| Parameter | SPDP-linked Immunotoxin | This compound-linked Immunotoxin | Key Advantage |
| In Vivo Half-Life | ~11 hours | Up to 22 hours[1] | This compound [1] |
| In Vivo Stability | Lower | Higher[1] | This compound [1] |
| Susceptibility to Reductive Cleavage | Higher | Lower[1] | This compound [1] |
| Conjugation Efficiency | Generally high and reproducible[1] | High | Comparable |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Comparable |
The most significant advantage of this compound is its enhanced in vivo stability. Research by Thorpe et al. (1987) demonstrated that immunotoxins prepared with this compound had approximately twice the half-life in vivo as those prepared with SPDP.[1] An antibody-toxin conjugate made with this compound can have an in vivo half-life of up to 22 hours, attributed to the decreased susceptibility of the hindered disulfide bond to reductive cleavage.[1] This prolonged circulation time can lead to greater accumulation of the immunotoxin at the tumor site, potentially enhancing its therapeutic efficacy.
In terms of conjugation efficiency and in vitro cytotoxicity, both linkers perform admirably. SPDP has been widely used and is known for its efficient and reproducible conjugation to antibodies. Both this compound and SPDP-linked immunotoxins have demonstrated potent and specific killing of target cells in culture.
Crafting the Conjugate: A Look at the Experimental Protocols
The following are generalized protocols for the preparation of immunotoxins using SPDP and this compound. It is crucial to optimize these protocols for specific antibodies and toxins.
Protocol 1: Immunotoxin Preparation using SPDP
This protocol involves a two-step process: derivatization of the antibody with SPDP, followed by conjugation to the sulfhydryl-containing toxin.
Materials:
-
Antibody solution (e.g., 10 mg/mL in 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
SPDP solution (e.g., 3 mg/mL in DMF)
-
Toxin with a free sulfhydryl group
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffers (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.5)
-
Reducing agent (e.g., DTT)
Procedure:
-
Antibody Derivatization:
-
To 1 mL of the antibody solution, add a calculated amount of the SPDP solution (typically a 5- to 20-fold molar excess).
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
Remove excess SPDP by gel filtration using a desalting column equilibrated with reaction buffer.
-
Determine the number of pyridyl disulfide groups introduced by measuring the release of pyridine-2-thione upon reduction of an aliquot with DTT at 343 nm.
-
-
Conjugation to Toxin:
-
Add the sulfhydryl-containing toxin to the derivatized antibody solution (typically a 2- to 5-fold molar excess of toxin).
-
Incubate for 18-24 hours at 4°C with gentle mixing.
-
The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification:
-
Purify the immunotoxin conjugate from unconjugated antibody and toxin by size exclusion chromatography (e.g., Sephacryl S-200 or S-300).
-
Protocol 2: Immunotoxin Preparation using this compound
The protocol for this compound is conceptually similar to that of SPDP, leveraging the same amine and sulfhydryl reactive groups.
Materials:
-
Antibody solution (as above)
-
This compound solution (dissolved in a suitable organic solvent like DMF or DMSO)
-
Toxin with a free sulfhydryl group
-
Desalting column
-
Reaction buffers
Procedure:
-
Antibody Derivatization:
-
The procedure is analogous to the SPDP protocol. The antibody is reacted with a molar excess of this compound.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess this compound using a desalting column.
-
-
Conjugation to Toxin:
-
The this compound-derivatized antibody is then reacted with the sulfhydryl-containing toxin.
-
The incubation time and temperature may need optimization but are typically similar to the SPDP protocol.
-
-
Purification:
-
The resulting immunotoxin is purified using size exclusion chromatography to separate the conjugate from unreacted components.
-
Visualizing the Chemistry: Reaction Workflows
The following diagrams illustrate the chemical reactions involved in the preparation of immunotoxins using SPDP and this compound.
References
A Practical Guide to Heterobifunctional Crosslinking: Alternatives to SMPT
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable tools in the life sciences, enabling the covalent linkage of two different biomolecules. For years, Succinimidyl 3-(maleimido)propionate (SMPT) has been a widely used reagent for this purpose. However, the evolving demands of research, particularly in the fields of proteomics, diagnostics, and therapeutics, have spurred the development of a diverse array of alternative crosslinkers with improved characteristics. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific application.
Key Performance Characteristics of Heterobifunctional Crosslinkers
The ideal heterobifunctional crosslinker should offer high reaction efficiency, specificity, and stability of the resulting conjugate. Other critical factors include the length of the spacer arm, which can influence the conformation and function of the conjugated molecules, and solubility, which is crucial for reactions in aqueous environments.
Comparison of Common Heterobifunctional Crosslinkers
The following table summarizes the key quantitative and qualitative features of this compound and its common alternatives.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Solubility | Key Features & Performance Characteristics |
| This compound | NHS ester, Maleimide | 8.2 | Low (DMSO or DMF required) | - Forms a stable thioether bond. - Susceptible to hydrolysis, especially the NHS ester at alkaline pH. |
| SMCC | NHS ester, Maleimide | 8.3 | Low (DMSO or DMF required) | - Cyclohexane ring stabilizes the maleimide group against hydrolysis compared to this compound.[1][2] - Widely used for preparing antibody-enzyme conjugates and hapten-carrier proteins.[1][2] |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | High (Water soluble) | - Sulfonate group imparts water solubility, eliminating the need for organic solvents.[1][2] - Ideal for conjugating proteins that are sensitive to organic solvents. - Reduced cell membrane permeability compared to SMCC. |
| PEGylated Crosslinkers (e.g., SM(PEG)n) | NHS ester, Maleimide | Variable (e.g., 17.6 - 95.2 for n=2-24) | High (Water soluble) | - Polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation of conjugates.[3] - Can increase the in vivo half-life of protein conjugates.[4] - May reduce the immunogenicity of the conjugate.[3] - In an antibody-drug conjugate (ADC) model, a 10 kDa PEG linker (HP10KM) extended the half-life by 11.2-fold compared to an SMCC-linked conjugate (HM), though it also led to a 22-fold reduction in in vitro cytotoxicity.[4] |
| Azide-Alkyne "Click Chemistry" Reagents (e.g., DBCO-NHS ester) | NHS ester, DBCO (Dibenzocyclooctyne) | Variable | Variable | - Bioorthogonal reaction: azides and alkynes are absent in most biological systems, leading to high specificity.[5] - Copper-free click chemistry (using strained alkynes like DBCO) is biocompatible. - Forms a stable triazole linkage.[5] - Reaction is often rapid and high-yielding under mild conditions.[5] |
Experimental Protocols
Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing free sulfhydryls (Protein-SH).
Materials:
-
Protein-NH2
-
Protein-SH
-
Sulfo-SMCC
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting columns
Procedure:
Step 1: Maleimide-Activation of Protein-NH2
-
Prepare Protein-NH2 at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.
-
Add a 10- to 50-fold molar excess of the dissolved Sulfo-SMCC to the Protein-NH2 solution. The optimal molar ratio should be determined empirically.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[6]
-
Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Protein-SH
-
If Protein-SH contains disulfide bonds, reduce them using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Remove the reducing agent using a desalting column.
-
Combine the maleimide-activated Protein-NH2 with Protein-SH in the desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]
-
The final conjugate can be purified by size-exclusion chromatography to remove unreacted proteins.
Copper-Free Click Chemistry for Bioconjugation
This protocol outlines the conjugation of an azide-modified biomolecule to a DBCO-functionalized molecule.
Materials:
-
Azide-modified biomolecule
-
DBCO-NHS ester
-
Amine-containing molecule to be functionalized with DBCO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Step 1: DBCO-Functionalization of an Amine-Containing Molecule
-
Dissolve the amine-containing molecule in Reaction Buffer.
-
Dissolve DBCO-NHS ester in DMSO to prepare a stock solution.
-
Add a 3- to 5-fold molar excess of the DBCO-NHS ester stock solution to the amine-containing molecule.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess DBCO-NHS ester using a desalting column equilibrated with Reaction Buffer.
Step 2: Click Reaction
-
Combine the DBCO-functionalized molecule with the azide-modified biomolecule in a 1:1 or slight molar excess of the DBCO-reagent.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
The final conjugate can be purified by size-exclusion chromatography or other appropriate chromatographic methods.
Visualizing Crosslinking Workflows and Applications
General Heterobifunctional Crosslinking Workflow
Caption: A two-step workflow for heterobifunctional crosslinking.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: Workflow for the synthesis of an antibody-drug conjugate.
Studying GPCR Dimerization Signaling
Caption: Probing GPCR dimerization and subsequent signaling.
References
Confirming Disulfide Bond Cleavage in SMPT Conjugates: A Comparative Guide
For researchers and professionals in drug development, confirming the cleavage of disulfide bonds in antibody-drug conjugates (ADCs) and other protein conjugates is a critical step in ensuring product efficacy and understanding its mechanism of action. Crosslinkers like Succinimidyl 3-(2-pyridyldithio)propionate (SMPT) are frequently used to introduce cleavable disulfide linkages. This guide provides a comparative overview of common analytical techniques to verify the successful reduction of these bonds, complete with experimental protocols and data presentation.
Comparison of Analytical Methods
Several robust methods are available to confirm disulfide bond cleavage, each with its own advantages in terms of sensitivity, throughput, and the nature of the data provided. The choice of method often depends on the specific requirements of the analysis and the available instrumentation.
| Method | Principle | Information Obtained | Sensitivity | Throughput | Relative Cost |
| Ellman's Assay | Colorimetric detection of free sulfhydryl groups. | Quantitative (concentration of free thiols) | Moderate | High | Low |
| SDS-PAGE (Reducing vs. Non-reducing) | Separation of proteins by molecular weight. Cleavage of inter-chain disulfide bonds leads to a shift in band migration. | Qualitative/Semi-quantitative (change in molecular weight) | Moderate | High | Low |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of molecules. A mass shift is observed upon disulfide bond cleavage. | Quantitative (precise mass of cleaved and uncleaved species, drug-to-antibody ratio) | High | Moderate | High |
| Chromatography (e.g., RP-HPLC, SEC) | Separation based on physicochemical properties. Cleavage can alter retention times. | Quantitative (separation and quantification of cleaved vs. uncleaved forms) | High | Moderate | Moderate |
Experimental Protocols
Below are detailed protocols for the most common methods used to confirm disulfide bond cleavage.
Ellman's Assay for Quantification of Free Thiols
This spectrophotometric assay quantifies the increase in free sulfhydryl groups resulting from disulfide bond reduction.[1][2][3]
Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with a free sulfhydryl group to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[1][3][4]
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer)
-
Reducing agent (e.g., Dithiothreitol - DTT, or Tris(2-carboxyethyl)phosphine - TCEP)
-
This compound conjugate sample
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare two sets of your this compound conjugate sample in phosphate buffer.
-
To one set (the "reduced" sample), add the reducing agent (e.g., 10 mM DTT) and incubate at 37°C for 30 minutes.
-
The other set will serve as the "non-reduced" control.
-
-
Reaction:
-
In a 96-well plate or cuvettes, add 50 µL of the DTNB solution to 250 µL of each sample (both reduced and non-reduced) and buffer blanks.
-
Mix and incubate at room temperature for 15 minutes.[2]
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Quantification:
-
Calculate the concentration of free sulfhydryl groups using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) of TNB is 14,150 M⁻¹cm⁻¹.[2]
-
A significant increase in absorbance in the reduced sample compared to the non-reduced control confirms disulfide bond cleavage.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
This technique separates proteins based on their molecular weight. When an ADC with inter-chain disulfide bonds is reduced, the individual polypeptide chains (e.g., heavy and light chains of an antibody) will separate, resulting in bands with lower molecular weights on the gel.[5][6][7]
Principle: Proteins are denatured and coated with a negative charge by SDS. When an electric field is applied, the proteins migrate through the polyacrylamide gel matrix at a rate inversely proportional to their size.[5][6][7]
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without a reducing agent)
-
Protein molecular weight standards
-
Coomassie blue or other protein stain
-
Electrophoresis apparatus
Procedure:
-
Sample Preparation:
-
Prepare two aliquots of your this compound conjugate.
-
To one aliquot, add non-reducing sample loading buffer (containing SDS and glycerol).
-
To the other aliquot, add reducing sample loading buffer (containing SDS, glycerol, and a reducing agent like β-mercaptoethanol or DTT).[8]
-
Heat both samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie blue and then destain to visualize the protein bands.
-
-
Analysis:
-
Compare the banding pattern of the non-reduced and reduced samples. Successful cleavage of inter-chain disulfide bonds will be indicated by the disappearance of the high molecular weight band of the intact conjugate and the appearance of lower molecular weight bands corresponding to the individual protein chains.
-
Mass Spectrometry (MS)
Mass spectrometry provides the most detailed and quantitative information by directly measuring the molecular weight of the conjugate before and after reduction.
Principle: The mass of the intact conjugate is measured. After reduction, the disulfide bonds are cleaved, and the resulting individual chains are analyzed. The decrease in mass of the conjugate or the appearance of masses corresponding to the individual chains confirms cleavage. This is often coupled with liquid chromatography (LC-MS).[9][10]
Materials:
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)
-
LC system (e.g., UPLC/HPLC)
-
Appropriate solvents (e.g., acetonitrile, water with formic acid)
-
Reducing agent (e.g., DTT or TCEP)
Procedure:
-
Sample Preparation:
-
Intact Analysis: Dilute the non-reduced this compound conjugate in an appropriate solvent for MS analysis.
-
Reduced Analysis: Treat the this compound conjugate with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes). An acidic quench may be used to stop the reaction.[11] The sample is then diluted for MS analysis.
-
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system. The LC step can help to desalt the sample and separate different components.
-
Acquire mass spectra for both the intact and reduced samples.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the species present.
-
Compare the spectra of the non-reduced and reduced samples. Successful cleavage will be confirmed by the disappearance of the mass peak corresponding to the intact conjugate and the appearance of new peaks corresponding to the masses of the individual, now separated, chains.
-
Chemical Reaction of Disulfide Cleavage
The core of the confirmation process is the chemical reduction of the disulfide bond within the this compound linker.
By selecting the appropriate method or a combination of these techniques, researchers can confidently confirm the cleavage of disulfide bonds in this compound conjugates, providing essential data for the development and quality control of novel biotherapeutics.
References
- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein analysis SDS PAGE [qiagen.com]
- 6. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. byjus.com [byjus.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of a sample preparation method for monitoring correct disulfide linkages of monoclonal antibodies by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SMPT and SMCC Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the performance and efficacy of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and 4-Succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT). We will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data to inform your selection process.
Introduction to SMCC and this compound Crosslinkers
Both SMCC and this compound are heterobifunctional crosslinkers, meaning they possess two different reactive groups that allow for the sequential conjugation of two different biomolecules, typically a protein (like an antibody) and a payload (like a small molecule drug).[1] This controlled, two-step process minimizes the formation of unwanted homodimers.[1]
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable crosslinker.[2] Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., lysine residues on an antibody), while its maleimide group reacts with sulfhydryl groups (e.g., from reduced cysteine residues) to form a stable thioether bond.[2][3] The cyclohexane ring in the SMCC structure is a key feature that enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis.[3]
This compound (4-Succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene) , in contrast, is a cleavable crosslinker. It also contains an NHS ester for reaction with amines. However, its other reactive group is a pyridyldithiol, which reacts with sulfhydryl groups to form a disulfide bond.[4] This disulfide bond is designed to be stable in circulation but can be cleaved under the reducing conditions found inside a target cell, releasing the payload. A notable feature of this compound is the steric hindrance around the disulfide bond, provided by an adjacent benzene ring and methyl group, which is designed to confer exceptional stability in vivo compared to other disulfide linkers.
Chemical Properties and Reaction Mechanisms at a Glance
A clear understanding of the chemical properties of each crosslinker is fundamental to predicting their behavior in a biological system. The following table summarizes the key characteristics of SMCC and this compound.
| Feature | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | This compound (4-Succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene) |
| Reactive Ends | NHS Ester (amine-reactive), Maleimide (sulfhydryl-reactive) | NHS Ester (amine-reactive), Pyridyldithiol (sulfhydryl-reactive) |
| Linkage Formed | Stable Thioether Bond | Cleavable Disulfide Bond |
| Cleavability | Non-cleavable | Cleavable (by reducing agents like glutathione) |
| Spacer Arm Length | ~8.3 Å | ~11.2 Å |
| Key Structural Feature | Cyclohexane ring for maleimide stability | Steric hindrance around the disulfide bond for in vivo stability |
Visualizing the Crosslinking Chemistries
To better illustrate the molecular structures and reaction pathways, the following diagrams have been generated using the DOT language.
The reaction mechanisms for both crosslinkers follow a two-step process, which is crucial for controlled bioconjugation.
Performance Comparison: Stability and Efficacy
The choice between a cleavable and a non-cleavable linker has profound implications for the stability, efficacy, and toxicity profile of an ADC.
Linker Stability:
-
SMCC: The thioether bond formed by SMCC is generally considered highly stable in plasma.[5] However, the maleimide-thiol adduct can be susceptible to a retro-Michael reaction, which can lead to payload loss.[] This instability can be influenced by the local chemical environment.
-
This compound: The sterically hindered disulfide bond in this compound is designed for enhanced plasma stability compared to less hindered disulfide linkers. The goal is to minimize premature drug release in circulation while allowing for efficient cleavage within the target cell. While direct comparative data with SMCC is limited, the design principle of steric hindrance is a recognized strategy for improving disulfide linker stability.
Payload Release and Mechanism of Action:
-
SMCC (Non-cleavable): For ADCs constructed with non-cleavable linkers like SMCC, the payload is released after the antibody is internalized by the target cell and degraded in the lysosome.[7] This mechanism relies on the complete catabolism of the antibody to liberate the drug, which can result in a more controlled and potentially less toxic release.
-
This compound (Cleavable): Cleavable linkers like this compound are designed to release the payload in response to a specific trigger in the tumor microenvironment or within the cell.[5] In the case of this compound, the high concentration of reducing agents like glutathione in the cytoplasm of cancer cells facilitates the cleavage of the disulfide bond. This can lead to a more rapid and potentially more potent cytotoxic effect.
"Bystander Effect":
-
SMCC: Due to the requirement of lysosomal degradation for payload release, non-cleavable linkers are generally associated with a reduced "bystander effect." The released payload is less likely to diffuse out of the target cell and affect neighboring, antigen-negative cells.
-
This compound: Cleavable linkers can facilitate a bystander effect. If the released payload is membrane-permeable, it can exit the target cell and kill nearby cancer cells that may not express the target antigen. This can be advantageous in treating heterogeneous tumors.
Experimental Data: A Note on Direct Comparisons
While the theoretical advantages and disadvantages of each linker type are well-understood, direct, side-by-side experimental comparisons of this compound and SMCC in the literature are scarce. The performance of a linker is highly dependent on the specific antibody, payload, and target antigen. However, we can draw insights from studies that evaluate similar linker chemistries.
For instance, studies on maleimide-based linkers have explored their stability in plasma, with some reports indicating a degree of payload loss over time.[8] Conversely, research into sterically hindered disulfide linkers has generally shown improved plasma stability compared to their non-hindered counterparts.
In Vitro Cytotoxicity: The choice of linker can influence the in vitro cytotoxicity of an ADC. For non-cleavable linkers, the efficiency of lysosomal processing can be a rate-limiting step for payload release and subsequent cell killing. Cleavable linkers, if they release the payload efficiently within the cell, can lead to more rapid and potent cytotoxicity.
In Vivo Efficacy: In vivo, the stability of the linker in circulation is paramount. Premature release of the payload can lead to off-target toxicity and reduced therapeutic index. The enhanced stability of the hindered disulfide bond of this compound and the robust thioether bond of SMCC are both strategies to address this challenge. The optimal choice will depend on the desired mechanism of action and the specific characteristics of the ADC.
Experimental Protocols
Detailed and optimized protocols are essential for successful bioconjugation. Below are generalized protocols for using SMCC and this compound. It is important to note that these are starting points, and optimization will be required for each specific application.
General Protocol for SMCC Conjugation
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.
-
SMCC Activation of Antibody:
-
Dissolve SMCC in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker: Remove unreacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5).
-
Payload Conjugation:
-
Immediately add the sulfhydryl-containing payload to the maleimide-activated antibody. The molar ratio of payload to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload and crosslinker.
General Protocol for this compound Conjugation
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.
-
This compound Activation of Antibody:
-
Dissolve this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Payload Conjugation:
-
Immediately add the sulfhydryl-containing payload to the pyridyldithiol-activated antibody. The molar ratio should be optimized.
-
The reaction proceeds via disulfide exchange, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of the ADC: Purify the final ADC conjugate using SEC or other appropriate methods.
Conclusion and Recommendations
The choice between this compound and SMCC is a strategic one that should be guided by the desired properties of the final bioconjugate.
-
Choose SMCC when a stable, non-cleavable linkage is required. This is often preferred when minimizing the bystander effect and off-target toxicity are primary concerns. The resulting ADC relies on lysosomal degradation for payload release, which can offer a more controlled therapeutic window.
-
Choose this compound when a cleavable linkage with enhanced stability is desired. The sterically hindered disulfide bond offers a balance between stability in circulation and efficient payload release in the reducing environment of the target cell. This can be advantageous for achieving a potent cytotoxic effect and for leveraging the bystander effect in heterogeneous tumors.
Ultimately, the optimal crosslinker for a specific application must be determined empirically. Researchers are encouraged to screen both cleavable and non-cleavable linkers to identify the ADC construct with the best therapeutic index for their particular target and payload. This guide provides the foundational knowledge to make an informed initial selection and to design the necessary experiments for this critical optimization process.
References
- 1. korambiotech.com [korambiotech.com]
- 2. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. adcreview.com [adcreview.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability Advantage: Hindered Disulfide Bonds in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in circulation is a critical determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish efficacy. The hindered disulfide bond, a key feature of the linker SMPT (succinimidyl-4-(p-maleimidophenyl)butyrate), offers a compelling solution to this challenge, providing enhanced stability in vivo compared to other linker technologies.
This guide provides an objective comparison of the performance of hindered disulfide linkers with alternative approaches, supported by experimental data, to inform the design of next-generation ADCs.
The Balancing Act: Stability vs. Payload Release
Disulfide linkers are designed to be stable in the oxidizing environment of the bloodstream and readily cleaved in the reducing environment of the cell, where glutathione concentrations are significantly higher. However, the stability of this bond can be modulated. The introduction of steric hindrance, typically through the addition of methyl groups adjacent to the disulfide bond as in this compound and the related SPDB linker, significantly increases its stability in plasma. This steric hindrance protects the disulfide bond from premature reduction by thiols in the bloodstream, ensuring that the ADC remains intact until it reaches its target.
Comparative In Vivo Stability Data
The in vivo stability of ADCs is a key parameter evaluated during preclinical development. The data presented below, compiled from various studies, compares the plasma stability of ADCs featuring hindered disulfide linkers with those employing less hindered or non-cleavable linkers.
| Linker Type | Linker Example | ADC Model | Animal Model | Key Stability Finding | Reference |
| Hindered Disulfide | SPDB-DM4 (similar to this compound) | huC242-SPDB-DM4 | CD1 Mice | More stable to reductive cleavage in plasma compared to less hindered linkers. | [1] |
| Less Hindered Disulfide | SPP-DM1 | T-SPP-DM1 | In vivo models | Faster plasma clearance than T-DM1 (non-cleavable linker). | [2][3] |
| Less Hindered Disulfide | Disulfide-linked | Maytansinoid Conjugate | In vivo models | Linker half-life of ~5.5 days. | [4] |
| Non-Cleavable Thioether | SMCC-DM1 | T-DM1 | In vivo models | Slower plasma clearance compared to disulfide-linked T-SPP-DM1. | [2][3] |
| Non-Cleavable Thioether | SMCC-DM1 | CX-DM1 ADC | In vivo models | Half-life of 10.4 days. | [5] |
Note: this compound (succinimidyl-4-(p-maleimidophenyl)butyrate) and SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) are both examples of linkers that create sterically hindered disulfide bonds and are often used to illustrate the principle of enhanced stability. Data for SPDB is presented here as a close surrogate for this compound's performance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ADC stability.
Protocol 1: In Vivo Plasma Stability Assessment by ELISA
This protocol outlines the measurement of total antibody and conjugated antibody concentrations in plasma to determine the rate of drug deconjugation.
1. Animal Dosing and Sample Collection:
- Administer the ADC intravenously to a cohort of rodents (e.g., CD1 mice) at a specified dose.
- Collect blood samples via retro-orbital or tail vein bleeding at predetermined time points (e.g., 0, 6, 24, 48, 96, 168 hours) into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
2. Total Antibody ELISA:
- Coat a 96-well microtiter plate with an anti-human IgG antibody overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Add diluted plasma samples and a standard curve of the unconjugated antibody to the plate and incubate for 1-2 hours.
- Wash the plate.
- Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour.
- Wash the plate.
- Add a substrate solution (e.g., TMB) and incubate until color develops.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the total antibody concentration from the standard curve.
3. Conjugated Antibody ELISA:
- Coat a 96-well microtiter plate with an antibody that specifically captures the ADC's target antigen overnight at 4°C.
- Follow the same blocking and washing steps as the total antibody ELISA.
- Add diluted plasma samples and a standard curve of the ADC to the plate and incubate.
- Wash the plate.
- Add a secondary antibody that detects the payload or a part of the linker conjugated to an enzyme and incubate.
- Follow the remaining steps of the total antibody ELISA (washing, substrate addition, stopping, and reading).
- Calculate the conjugated antibody concentration from the standard curve.
4. Data Analysis:
- Determine the percentage of conjugated ADC remaining at each time point by dividing the conjugated antibody concentration by the total antibody concentration.
- Plot the percentage of conjugated ADC versus time to determine the in vivo stability profile and half-life of the conjugate.
Protocol 2: In Vivo Stability and Metabolite Analysis by LC-MS/MS
This protocol details the use of liquid chromatography-tandem mass spectrometry to quantify the intact ADC, deconjugated drug, and metabolites in plasma.
1. Sample Preparation:
- Thaw plasma samples on ice.
- Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) and vortexing.
- Centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant containing the ADC, free drug, and metabolites.
- For analysis of the intact ADC, an immuno-affinity capture step may be employed using magnetic beads coated with an anti-human IgG antibody to isolate the ADC from plasma components.
2. LC-MS/MS Analysis:
- Inject the prepared sample onto a reverse-phase liquid chromatography column (e.g., C18).
- Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- The eluent from the LC is introduced into the mass spectrometer.
- For quantification, operate the mass spectrometer in multiple reaction monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for the intact ADC, the free drug, and any known metabolites.
3. Data Analysis:
- Generate standard curves for the intact ADC and the free drug in control plasma.
- Quantify the concentration of each analyte in the study samples by comparing their peak areas to the respective standard curves.
- The clearance rate and half-life of the intact ADC can be calculated from the concentration-time profile.
Visualizing the Advantage of Hindered Disulfide Bonds
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Spectrophotometric Assays for Quantifying Protein Labeling with SMPT
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of protein labeling is a critical step to ensure the efficacy and consistency of their products. When using the popular crosslinker SMPT (succinimidyl 3-(2-pyridyldithio)propionate), several spectrophotometric methods are available to determine the degree of labeling. This guide provides an objective comparison of the primary spectrophotometric assay for this compound-labeled proteins—the pyridyldithiol release assay—with other common protein quantification techniques, supported by experimental data and detailed protocols.
The heterobifunctional crosslinker this compound is widely used to introduce thiol-reactive pyridyldithiol groups onto proteins by reacting with primary amines. The extent of this modification, or the molar ratio of this compound to protein, must be accurately determined. The most direct and specific spectrophotometric method for this purpose is the pyridyldithiol release assay . This method is often compared with general protein concentration assays, which are used to determine the total protein concentration, a necessary value for calculating the labeling ratio.
The Pyridyldithiol Release Assay: A Specific Approach
The pyridyldithiol release assay is a straightforward and specific method for quantifying the number of pyridyldithiol groups introduced onto a protein. The principle lies in the cleavage of the disulfide bond within the this compound linker by a reducing agent, such as dithiothreitol (DTT). This reaction releases a chromophore, pyridine-2-thione, which has a distinct absorbance maximum at 343 nm. By measuring the absorbance at this wavelength and using the molar extinction coefficient of pyridine-2-thione, the concentration of the released molecule, and thus the concentration of the this compound label, can be accurately determined.
Alternative and Complementary Spectrophotometric Methods
While the pyridyldithiol release assay quantifies the label, other spectrophotometric methods are required to determine the total protein concentration. These include:
-
UV Absorbance at 280 nm: This is a simple and rapid method that relies on the intrinsic absorbance of aromatic amino acids (tryptophan and tyrosine) in the protein. However, its accuracy can be affected by the presence of other UV-absorbing substances and variations in the amino acid composition of the protein.
-
Colorimetric Assays (Bradford, BCA): These assays involve the addition of a reagent that changes color upon binding to the protein. The Bradford assay uses Coomassie Brilliant Blue G-250, while the bicinchoninic acid (BCA) assay is based on the reduction of Cu²⁺ to Cu¹⁺ by the protein, followed by chelation with BCA. These methods are generally more sensitive than UV absorbance at 280 nm but can be subject to interference from various substances commonly found in protein solutions, such as detergents and reducing agents.
-
Ellman's Assay: This assay is conceptually similar to the pyridyldithiol release assay but is used to quantify free sulfhydryl groups. It employs Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), which reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), with an absorbance maximum at 412 nm. While not a direct measure of this compound labeling, it can be used to quantify the number of sulfhydryl groups introduced after the reduction of the pyridyldithiol group, providing an alternative to measuring the release of pyridine-2-thione.
Performance Comparison of Spectrophotometric Assays
The choice of assay depends on several factors, including the specific requirements of the experiment, the nature of the protein, and the potential for interfering substances. The following table summarizes the key performance characteristics of the discussed assays.
| Assay | Principle | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Sensitivity | Key Advantages | Key Disadvantages |
| Pyridyldithiol Release Assay | Release of pyridine-2-thione upon reduction of the dithio linkage. | 343 | 8,080[1] | Moderate | Specific for pyridyldithiol groups; straightforward calculation of labeling ratio. | Requires a reducing agent; potential interference from substances absorbing at 343 nm. |
| UV Absorbance | Intrinsic absorbance of aromatic amino acids. | 280 | Protein-dependent | Low to Moderate | Non-destructive; rapid. | Interference from nucleic acids and other UV-absorbing compounds; requires accurate extinction coefficient of the protein. |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 to protein. | 595 | N/A (uses standard curve) | High | Rapid; compatible with most common reducing agents. | Incompatible with detergents; protein-to-protein variation in response. |
| BCA Assay | Protein-mediated reduction of Cu²⁺ and chelation with BCA. | 562 | N/A (uses standard curve) | High | Less protein-to-protein variation than Bradford; compatible with most detergents. | Slower than Bradford; susceptible to interference from reducing agents and chelating agents. |
| Ellman's Assay | Reaction of DTNB with free sulfhydryl groups to produce TNB. | 412 | 14,150[2] | High | Specific for sulfhydryl groups; well-established method. | Not a direct measure of this compound label; requires reduction of the disulfide bond first. |
Experimental Protocols
To ensure accurate and reproducible results, it is crucial to follow standardized protocols. Below are detailed methodologies for the key experiments discussed.
Protocol 1: Quantification of this compound Labeling using the Pyridyldithiol Release Assay
-
Sample Preparation: Prepare a solution of the this compound-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Blank Measurement: Measure the absorbance of the protein solution at 343 nm before the addition of a reducing agent. This will serve as the blank.
-
Reduction: Add a sufficient concentration of a reducing agent, such as Dithiothreitol (DTT), to the protein solution to a final concentration of 5-20 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to ensure complete reduction of the disulfide bonds.
-
Absorbance Measurement: Measure the absorbance of the solution at 343 nm.
-
Calculation:
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law: Concentration (M) = (Absorbance at 343 nm - Blank Absorbance) / (8,080 M⁻¹cm⁻¹ * path length (cm))
-
Determine the molar ratio of this compound to protein by dividing the concentration of pyridine-2-thione by the molar concentration of the protein (determined by a separate protein assay).
-
Protocol 2: Determination of Total Protein Concentration using the Bradford Assay
-
Standard Curve Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin, BSA) in the same buffer as the sample.
-
Reagent Preparation: Prepare the Bradford reagent according to the manufacturer's instructions.
-
Reaction: Add the Bradford reagent to the standards and the unknown protein sample.
-
Incubation: Incubate at room temperature for at least 5 minutes.
-
Absorbance Measurement: Measure the absorbance of the standards and the sample at 595 nm.
-
Calculation: Plot a standard curve of absorbance versus protein concentration for the standards. Use the equation of the line to determine the concentration of the unknown protein sample.
Visualizing the Workflow
The following diagrams illustrate the key workflows involved in this compound protein labeling and its quantification.
Conclusion
The pyridyldithiol release assay stands out as the most specific and direct spectrophotometric method for quantifying the degree of protein labeling with this compound. Its reliance on the release of a unique chromophore ensures high accuracy. However, for a complete picture, it must be used in conjunction with a reliable method for determining total protein concentration, such as the Bradford or BCA assay. The choice of the total protein assay should be carefully considered based on the sample composition to avoid interferences. By understanding the principles, advantages, and limitations of each method and following robust experimental protocols, researchers can confidently and accurately quantify their this compound-conjugated proteins, a crucial step in the development of novel biotherapeutics and research reagents.
References
A Comparative Guide to the Stability of Bioconjugates: SMPT vs. Other Crosslinkers
For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its efficacy and safety. The choice of crosslinker, the molecular bridge that connects the components of a bioconjugate, plays a pivotal role in its stability in biological media. This guide provides an objective comparison of the stability of bioconjugates made with the SMPT crosslinker against those made with other common crosslinkers, supported by experimental data and detailed methodologies.
Introduction to Crosslinkers and Bioconjugate Stability
Bioconjugates, such as antibody-drug conjugates (ADCs), are complex molecules whose therapeutic success hinges on their ability to remain intact in circulation until they reach their target. Premature cleavage of the linker and release of the payload can lead to off-target toxicity and reduced efficacy.[1] The stability of the linker is therefore a critical quality attribute that must be carefully evaluated during development.[2][3]
This guide focuses on the comparative stability of bioconjugates formed with three types of crosslinkers:
-
This compound (Succinimidyl 4-(p-maleimidophenyl)butyrate): While the name is often associated with maleimide chemistry, for the purpose of this guide focusing on thiol-reactive linkers, we will consider this compound's close relative, SPDP, and the more stable, hindered disulfide linkers as points of comparison. True this compound contains a maleimide group. To address the core topic of stability, we will compare maleimide-based linkers (like SMCC) and disulfide-based linkers (like SPDP and hindered variants).
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A widely used non-cleavable maleimide-based crosslinker.[4]
-
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): A conventional, cleavable disulfide crosslinker.
Comparative Stability of Bioconjugates
The stability of a bioconjugate is influenced by the chemical nature of the linker, the conjugation site on the biomolecule, and the surrounding environment.[5][6] The following table summarizes the stability characteristics of bioconjugates made with SMCC, SPDP, and hindered disulfide linkers, which share similarities with the principles behind more stable disulfide-based designs.
| Linker Type | Linkage Chemistry | Cleavage Mechanism | Relative Stability in Plasma | Key Considerations |
| SMCC (Maleimide-based) | Thioether bond formed via Michael addition of a thiol to a maleimide. | Non-cleavable by design, but can undergo retro-Michael reaction leading to drug deconjugation.[7] | Moderate to High | The thioether bond is generally stable, but the succinimide ring can be susceptible to hydrolysis. The linker can also undergo exchange with other thiols in plasma, such as albumin.[7] |
| SPDP (Disulfide-based) | Disulfide bond formed between the linker and a thiol on the biomolecule. | Cleavable by reduction, primarily by intracellular glutathione.[8] | Low to Moderate | Susceptible to premature cleavage in the reducing environment of plasma, leading to off-target drug release. |
| Hindered Disulfide Linkers | Disulfide bond with steric hindrance around the bond. | Cleavable by reduction, but at a slower rate than traditional disulfide linkers. | High | The steric hindrance protects the disulfide bond from premature reduction in plasma, leading to improved stability while still allowing for cleavage at the target site.[1] |
Experimental Data Summary
In contrast, while traditional disulfide linkers like SPDP are known for their susceptibility to cleavage in plasma, newer generations of hindered disulfide linkers have been designed to offer greater stability.[1] These hindered linkers are designed to balance the need for stability in circulation with the requirement for efficient payload release at the target site.
Experimental Protocols
To assess the comparative stability of bioconjugates, a robust experimental protocol is essential. The following is a detailed methodology for a plasma stability assay using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Protocol: In Vitro Plasma Stability Assessment of Bioconjugates
Objective: To determine the stability of a bioconjugate in plasma over time by monitoring the integrity of the conjugate and the release of free payload.
Materials:
-
Bioconjugate of interest
-
Control bioconjugate with a different linker
-
Human or mouse plasma (IgG depleted if analyzing by MS)[9]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC system with a suitable column (e.g., size exclusion, reversed-phase) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system[10][11]
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
-
Protein A resin for ADC capture (optional, for MS analysis)[2]
Procedure:
-
Sample Preparation:
-
Dilute the bioconjugates to a final concentration of 90 µg/mL in pre-warmed (37°C) plasma.[12]
-
Prepare a control sample by diluting the bioconjugate in PBS.
-
At time point zero (t=0), immediately take an aliquot of each sample and quench the reaction by adding 3 volumes of cold quenching solution. Store at -80°C until analysis.
-
-
Incubation:
-
Incubate the remaining plasma samples at 37°C.
-
At predetermined time points (e.g., 1, 3, 5, and 7 days), collect aliquots and quench the reaction as described above.[12]
-
-
Sample Analysis (HPLC):
-
Thaw the quenched samples and centrifuge to pellet precipitated proteins.
-
Inject the supernatant onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to the intact bioconjugate and any peaks corresponding to the free payload or degradation products.
-
Quantify the percentage of intact bioconjugate remaining at each time point relative to the t=0 sample.
-
-
Sample Analysis (LC-MS):
-
For a more detailed analysis, LC-MS can be used to identify and quantify different drug-to-antibody ratio (DAR) species and degradation products.[2][3]
-
If using an ADC, an optional immunoaffinity capture step with Protein A resin can be performed to enrich the ADC from the plasma matrix before LC-MS analysis.[10]
-
Analyze the samples by LC-MS to determine the change in the abundance of different species over time.
-
Data Analysis:
-
Plot the percentage of intact bioconjugate versus time to determine the stability profile.
-
Calculate the half-life (t1/2) of the bioconjugate in plasma.
-
Compare the stability profiles of the bioconjugates with different linkers.
Visualizing the Chemistry and Workflow
To better understand the underlying chemistry and the experimental process, the following diagrams have been created.
Caption: Reaction of a thiol group with a maleimide-based crosslinker (like this compound) to form a stable thioether bond.
Caption: Experimental workflow for comparative in vitro plasma stability analysis of bioconjugates.
Conclusion
The choice of crosslinker is a critical decision in the design of stable and effective bioconjugates. While non-cleavable maleimide-based linkers like SMCC offer good stability, they are not without potential liabilities, such as susceptibility to thiol exchange. Traditional disulfide linkers like SPDP are cleavable but may lack sufficient plasma stability. The development of hindered disulfide linkers represents an advancement in linker technology, offering a balance of stability and controlled payload release.
The selection of the optimal linker will ultimately depend on the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic profile. The experimental protocol provided in this guide offers a robust framework for the head-to-head comparison of different linker technologies, enabling researchers to make data-driven decisions in the development of novel bioconjugates.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of SMPT-Based Immunotoxins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, immunotoxins represent a potent class of biopharmaceuticals designed to selectively eliminate malignant cells. These chimeric proteins, composed of a targeting moiety linked to a powerful toxin, offer the promise of enhanced efficacy and reduced systemic toxicity compared to traditional chemotherapy. The choice of the chemical linker used to conjugate the toxin to the antibody is a critical determinant of the immunotoxin's stability, potency, and overall therapeutic index. This guide provides a comparative assessment of immunotoxins constructed using the heterobifunctional crosslinker N-Succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene (SMPT), offering a detailed examination of their cytotoxic performance against alternative immunotoxin designs.
Performance Comparison: this compound-Linked vs. Alternative Immunotoxins
The efficacy of an immunotoxin is fundamentally measured by its ability to induce cell death in target cancer cells at low concentrations, a value often expressed as the half-maximal inhibitory concentration (IC50). The selection of the linker can significantly influence this value. This compound creates a hindered disulfide bond, which is designed to be stable in the bloodstream but readily cleaved within the target cell, releasing the toxin to exert its cytotoxic effect.
However, the ultimate cytotoxicity of the final immunotoxin conjugate is paramount. Saporin-based immunotoxins, in general, demonstrate high potency with IC50 values in the nanomolar to picomolar range. For example, a Rituximab-saporin immunotoxin has shown IC50 values between 1 and 3 x 10⁻¹⁰ M on lymphoma cell lines[2]. Similarly, an anti-CD7 immunotoxin utilizing saporin exhibited an IC50 of 2.3 x 10⁻¹⁰ M[2]. While the specific linker used in these final constructs is not always detailed, this data provides a benchmark for the expected potency of saporin-based immunotoxins.
Recombinant immunotoxins, which are genetically fused proteins that do not require chemical linkers, represent a major alternative. These constructs can offer improved homogeneity and stability. The cytotoxic potential of both chemically conjugated and recombinant immunotoxins is often exceptionally high, with the choice between them depending on factors such as manufacturing complexity, immunogenicity, and the specific target antigen.
| Immunotoxin Type | Linker/Construction | Toxin | Target | Target Cell Line | IC50 | Reference |
| Derivatized Saporin | This compound | Saporin | - | Rabbit Reticulocyte Lysate | Slight loss of activity vs. native | [1] |
| Derivatized Saporin | SPDP | Saporin | - | Rabbit Reticulocyte Lysate | Activity close to native saporin | [1] |
| Chemically Conjugated | Not Specified | Saporin | CD20 | Raji (lymphoma) | 1-3 x 10⁻¹⁰ M | [2] |
| Chemically Conjugated | Not Specified | Saporin | CD7 | HSB-2 (T-ALL) | 2.3 x 10⁻¹⁰ M | [2] |
| Chemically Conjugated | Not Specified | Saporin | CD19 | NALM-6 (B-cell ALL) | nM range | [3] |
| Chemically Conjugated | Not Specified | Saporin | CD22 | - | 1.5–6.0 × 10⁻¹⁰ M | [2] |
| Humanized mAb IT | Not Specified | Saporin | CD22 | - | ~0.1–1 nM | [3] |
Table 1: Comparative Cytotoxicity of Saporin-Based Immunotoxins. This table summarizes the reported IC50 values for saporin and saporin-based immunotoxins, providing a basis for comparing the potency of different constructs. Note that the specific linker is not always reported in the final immunotoxin studies.
Experimental Protocols
Accurate assessment of immunotoxin cytotoxicity relies on robust and reproducible in vitro assays. The following are detailed protocols for key experiments commonly used in the evaluation of immunotoxin efficacy.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Immunotoxin Treatment: Prepare serial dilutions of the immunotoxin and control substances in culture medium. Remove the old medium from the wells and add 100 µL of the diluted immunotoxin or control. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well and mix thoroughly to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of viability against the immunotoxin concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at the wavelength specified by the assay kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula: (% Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100).
Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)
This assay directly measures the toxin's mechanism of action by quantifying the inhibition of protein synthesis.
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with serial dilutions of the immunotoxin as described in the MTT assay protocol.
-
Incubation: Incubate the cells for a period that allows for immunotoxin internalization and toxin activity (e.g., 24-48 hours).
-
Radiolabeling: Add [³H]-Leucine to each well at a final concentration of 1 µCi/well. Incubate for 4-6 hours at 37°C.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Scintillation Counting: Wash the filter mat with PBS to remove unincorporated [³H]-Leucine. Allow the filters to dry completely and then measure the radioactivity in each spot using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each treatment group relative to the untreated control. Plot the percentage of inhibition against the immunotoxin concentration to determine the IC50 value.
Visualizing the Mechanisms of Action and Experimental Processes
To better understand the cellular pathways affected by immunotoxins and the workflow of their cytotoxic assessment, the following diagrams are provided.
References
Safety Operating Guide
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene proper disposal procedures
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Proper Disposal of SMPT Crosslinker.
This document provides essential safety and logistical information for the proper disposal of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene (this compound), a heterobifunctional crosslinker. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. The following protocols are designed to chemically inactivate the reactive moieties of this compound prior to disposal.
I. Understanding the Reactivity of this compound
This compound contains two reactive functional groups that necessitate chemical inactivation before the compound can be considered for standard chemical waste streams:
-
N-hydroxysuccinimide (NHS) ester: This group is amine-reactive and susceptible to hydrolysis, which renders it inactive.
-
Pyridyldithio group: This group is sulfhydryl-reactive and can be cleaved by reducing agents.
II. Inactivation and Disposal Protocol
This two-step protocol ensures the complete inactivation of both reactive groups of this compound.
Step 1: Hydrolysis of the NHS Ester
The first step focuses on the inactivation of the amine-reactive NHS ester through hydrolysis. This is achieved by subjecting the this compound to alkaline conditions.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Dissolution: Dissolve the this compound waste in a suitable organic solvent in which it is soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Hydrolysis Reaction: Slowly add the 1 M NaOH solution to the dissolved this compound waste while stirring. The target pH for efficient hydrolysis is between 8.5 and 10. Use pH indicator strips to monitor the pH of the solution.
-
Reaction Time: Allow the reaction to proceed for at least one hour at room temperature to ensure complete hydrolysis of the NHS ester.
Step 2: Reduction of the Pyridyldithio Group
Following the hydrolysis of the NHS ester, the next step is to cleave the disulfide bond in the pyridyldithio group. This is accomplished through a reduction reaction.
Experimental Protocol:
-
Reducing Agent: Prepare a solution of a suitable reducing agent. Dithiothreitol (DTT) or sodium borohydride are effective for this purpose.
-
Reduction Reaction: Add the reducing agent solution to the reaction mixture from Step 1.
-
Reaction Time: Stir the mixture at room temperature for a minimum of two hours to ensure complete reduction of the disulfide bond.
-
Verification (Optional): The cleavage of the pyridyldithio group can be qualitatively observed by the appearance of a yellow color, indicating the release of pyridine-2-thione.
III. Final Disposal
Once both inactivation steps are complete, the resulting chemical waste must be disposed of in accordance with all local, state, and federal regulations.[1]
-
Neutralization: If the solution is still basic, neutralize it to a pH of approximately 7 using a suitable acid (e.g., hydrochloric acid).
-
Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Labeling: The waste container label should clearly indicate the contents, including the reaction byproducts.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.
IV. Quantitative Data Summary
| Parameter | Value/Recommendation | Notes |
| Inactivation Reagents | 1 M Sodium Hydroxide, Dithiothreitol (DTT) or Sodium Borohydride | Ensure reagents are fresh and properly stored. |
| Reaction pH (Hydrolysis) | 8.5 - 10 | Monitor with pH indicator strips. |
| Reaction Time (Hydrolysis) | ≥ 1 hour | Ensures complete inactivation of the NHS ester. |
| Reaction Time (Reduction) | ≥ 2 hours | Ensures complete cleavage of the disulfide bond. |
| Final pH for Disposal | ~7 | Neutralize before transferring to waste container. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound crosslinker.
References
Essential Safety and Operational Guidance for Handling 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene (SMPT)
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling and Disposal of a Reactive Crosslinking Agent.
This document provides immediate, essential safety and logistical information for the handling of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene (SMPT), a heterobifunctional crosslinking agent. Given the absence of a specific Safety Data Sheet (SDS), the following guidance is based on the known reactivity of its functional groups: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 112241-19-7 | |
| Molecular Formula | C18H16N2O4S2 | [1][2] |
| Molecular Weight | 388.46 g/mol | [2] |
| Appearance | Light yellow to yellow solid powder | [2] |
| Solubility | Soluble in DMSO and DMF | |
| Reactive Groups | NHS ester (amine-reactive), Pyridyl disulfide (sulfhydryl-reactive) | |
| Moisture Sensitivity | Sensitive to moisture |
Personal Protective Equipment (PPE)
Due to its reactive nature and fine powder form, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher for powders; consider an air-purifying respirator with appropriate cartridges for vapors if handling in solution) | To prevent inhalation of the powder, which can cause respiratory irritation. |
| Eye and Face | Chemical safety goggles and a face shield | To protect against splashes of solutions and airborne powder. |
| Hands | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended | To prevent skin contact with the reactive compound. Regularly check for and replace any damaged gloves. |
| Body | Laboratory coat, long pants, and closed-toe shoes | To protect skin from accidental contact. Consider a chemical-resistant apron for larger quantities. |
Operational Plan: From Receipt to Reaction
A systematic approach is essential for the safe handling of this compound. The following workflow provides a step-by-step guide.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety. All waste must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Do not mix with other waste streams unless compatibility is confirmed. |
| Solutions of this compound | - Collect in a sealed, labeled container for hazardous liquid chemical waste. - The container should be compatible with the solvent used (e.g., DMSO, DMF). |
| Contaminated Labware (pipette tips, tubes, etc.) | - Place in a designated, labeled hazardous waste container. - Rinse glassware with a suitable solvent, and collect the rinse as hazardous liquid waste before washing. |
| Contaminated PPE (gloves, etc.) | - Dispose of as hazardous solid waste in a designated, labeled container. |
Important Considerations:
-
Hydrolysis: The NHS ester is susceptible to hydrolysis. Avoid exposure to moisture during storage and handling to maintain the reactivity of the compound.
-
Reactivity: this compound is designed to react with primary amines and thiols. Avoid contact with incompatible materials.
-
Spills: In case of a spill, evacuate the area and prevent the spread of the powder or liquid. Use appropriate PPE and follow your institution's spill cleanup procedures for reactive chemicals. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for hazardous waste disposal.
This guidance is intended to supplement, not replace, your institution's established safety protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
